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  • Product: N-methylbutylamine hydrochloride
  • CAS: 6973-82-6

Core Science & Biosynthesis

Foundational

Chemical structure and physical properties of N-methylbutylamine hydrochloride

An In-depth Technical Guide to N-Methylbutylamine Hydrochloride: Structure, Properties, and Synthesis Introduction N-methylbutylamine hydrochloride is the salt form of the secondary aliphatic amine, N-methylbutylamine. I...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to N-Methylbutylamine Hydrochloride: Structure, Properties, and Synthesis

Introduction

N-methylbutylamine hydrochloride is the salt form of the secondary aliphatic amine, N-methylbutylamine. It serves as a crucial building block and intermediate in various chemical syntheses, particularly within the pharmaceutical and agrochemical industries.[][2] As a hydrochloride salt, it offers enhanced stability and solubility in aqueous media compared to its free base form, making it a more convenient reagent for certain applications.[3] This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, a detailed laboratory synthesis protocol, analytical characterization methods, and its applications in the field of drug development. The focus is on providing researchers and scientists with the foundational knowledge and practical insights required to effectively utilize this compound in their work.

Chemical Structure and Identification

The molecular integrity of a compound is its most fundamental characteristic. Understanding the structure and associated identifiers of N-methylbutylamine hydrochloride is the first step in its successful application.

Molecular Structure

N-methylbutylamine hydrochloride consists of a protonated N-methylbutylammonium cation and a chloride anion. The cation features a central nitrogen atom bonded to a methyl group, a normal butyl (n-butyl) group, and two hydrogen atoms. The positive charge is localized on the nitrogen atom.

Chemical structure of N-methylbutylamine hydrochloride
Figure 1. Chemical structure of N-methylbutylamine hydrochloride.
Chemical Identifiers

Precise identification is critical for regulatory compliance, procurement, and literature searches. The key identifiers for N-methylbutylamine hydrochloride are summarized below.

IdentifierValueSource(s)
CAS Number 6973-82-6[4][5]
Molecular Formula C₅H₁₄ClN[5][6]
Molecular Weight 123.62 g/mol [4][6]
IUPAC Name N-methylbutan-1-amine;hydrochloride[4]
Canonical SMILES CCCCNC.Cl[4]
Free Base CAS 110-68-9 (N-methylbutylamine)[7][8]

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in different environments and its suitability for specific experimental conditions. The properties of N-methylbutylamine hydrochloride and its corresponding free base are detailed below.

PropertyValueNotesSource(s)
Appearance White to off-white solidExpected for a simple amine salt. The free base is a clear, colorless liquid.[9][10]
Melting Point Not availableData for the hydrochloride is not readily published. The free base melts at -75 °C.[11][12]
Boiling Point DecomposesAs a salt, it will likely decompose before boiling. The free base boils at 90-92 °C.[13]
Solubility Soluble in water and polar solventsThe ionic nature enhances solubility in polar media. The free base is miscible to slightly soluble in water.[3][9][10]
pKa ~10.9 (of conjugate acid)This value refers to the equilibrium between the protonated amine (the cation) and the free base.[11][12]
Hygroscopicity HygroscopicThe compound readily absorbs moisture from the air, a common trait for amine salts.[3]

Synthesis and Purification Protocol

Synthesis Rationale

The most direct and efficient laboratory-scale synthesis of N-methylbutylamine hydrochloride involves the stoichiometric reaction of its free base, N-methylbutylamine, with hydrochloric acid. This is a classic acid-base neutralization reaction. The free base is a commercially available liquid, and the reaction proceeds rapidly and exothermically.[11] The product salt is typically less soluble in nonpolar organic solvents than the starting amine, allowing for its precipitation and isolation. Diethyl ether is an excellent choice for this purpose as it readily dissolves the free base but not the resulting salt.

Experimental Protocol: Synthesis of N-Methylbutylamine Hydrochloride

Materials and Reagents:

  • N-methylbutylamine (CAS: 110-68-9, ≥98% purity)[13]

  • Anhydrous diethyl ether

  • 2M Hydrochloric acid in diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice-water bath

  • Büchner funnel and filter paper

  • Vacuum flask

  • Drying oven or vacuum desiccator

Procedure:

  • Reaction Setup: In a fume hood, add 10.0 g (0.115 mol) of N-methylbutylamine to a 250 mL round-bottom flask containing 100 mL of anhydrous diethyl ether. Place the flask in an ice-water bath and begin stirring.

  • Acid Addition: Slowly add 60 mL of 2M HCl in diethyl ether (0.120 mol, a slight excess) to the stirred solution via a dropping funnel over 30 minutes. The addition is exothermic, and a white precipitate will form immediately. Maintain the temperature below 10 °C throughout the addition.

  • Reaction Completion: After the addition is complete, allow the mixture to stir in the ice bath for an additional hour to ensure complete precipitation.

  • Isolation: Isolate the white solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with two 30 mL portions of cold, anhydrous diethyl ether to remove any unreacted starting material and excess HCl.

  • Drying: Dry the purified N-methylbutylamine hydrochloride product in a vacuum oven at 40-50 °C to a constant weight. Store the final product in a desiccator due to its hygroscopic nature.[3]

Workflow Visualization

SynthesisWorkflow cluster_reagents Reagents cluster_process Process Reagent1 N-Methylbutylamine in Diethyl Ether Reaction Acid-Base Neutralization (0-10°C) Reagent1->Reaction Reagent2 HCl in Diethyl Ether Reagent2->Reaction Isolation Vacuum Filtration Reaction->Isolation Precipitate forms Washing Cold Ether Wash Isolation->Washing Drying Vacuum Drying Washing->Drying Product N-Methylbutylamine HCl (Final Product) Drying->Product

Caption: Synthesis and purification workflow for N-methylbutylamine hydrochloride.

Analytical Characterization

Confirming the identity and purity of the synthesized product is a non-negotiable step in chemical research. A combination of spectroscopic techniques is employed for this purpose. While spectra for the hydrochloride salt are not widely published, the analysis relies on comparing the data to the well-documented free base and observing characteristic changes upon protonation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups. For N-methylbutylamine hydrochloride, the spectrum will show a broad, strong absorption in the 2700-2400 cm⁻¹ region, which is characteristic of the N-H⁺ stretching vibration in an amine salt. This band is absent in the free base. The C-H stretching vibrations from the methyl and butyl groups will appear around 2960-2850 cm⁻¹.[14][15]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The protonation of the nitrogen atom causes a significant downfield shift for the protons on the carbons adjacent to the nitrogen (the N-CH₃ and N-CH₂- protons) compared to the free base, due to the deshielding effect of the positive charge. A broad peak corresponding to the two N-H⁺ protons will also be visible.[16]

  • ¹³C NMR: Similar to ¹H NMR, the carbon atoms adjacent to the nitrogen will experience a downfield shift upon protonation.[9]

Mass Spectrometry (MS)

When analyzed by techniques like Electrospray Ionization (ESI), mass spectrometry will detect the cation. The mass spectrum will show a parent ion peak corresponding to the molecular weight of the protonated free base (C₅H₁₄N⁺), which has a mass of approximately 88.11 m/z. The fragmentation pattern would be identical to that of the protonated free base.[9]

Characterization Workflow

AnalyticalWorkflow cluster_analysis Spectroscopic Analysis cluster_output Verification Input Synthesized Product IR IR Spectroscopy Input->IR NMR NMR (¹H & ¹³C) Input->NMR MS Mass Spectrometry Input->MS Structure Structural Confirmation IR->Structure N-H⁺ stretch NMR->Structure Chemical shifts MS->Structure Molecular ion Purity Purity Assessment Structure->Purity

Caption: Analytical workflow for the characterization of N-methylbutylamine hydrochloride.

Applications in Research and Drug Development

The primary value of N-methylbutylamine hydrochloride in drug development lies in its role as a versatile synthetic precursor. The N-methylbutylamine scaffold is a common feature in biologically active molecules.

  • Synthetic Building Block: It is used to introduce the N-methylbutylamino group into larger molecules. This can be achieved by deprotonating the salt to its free base in situ followed by reaction with an electrophile, such as an alkyl halide or an acyl chloride.

  • Modulation of Physicochemical Properties: The incorporation of small alkylamines is a key strategy in lead optimization. The methyl and butyl groups can influence a drug candidate's lipophilicity, solubility, and metabolic stability. The methyl group, in particular, can block sites of metabolism or fine-tune binding interactions within a target protein.[17]

  • Intermediate for Complex Molecules: As a simple secondary amine, it is a starting point for synthesizing more complex secondary and tertiary amines, amides, and various heterocyclic systems that form the core of many pharmaceutical agents.[18]

Role as a Synthetic Precursor

ApplicationWorkflow Start N-Methylbutylamine HCl Step1 Deprotonation (add base) Start->Step1 Step2 N-Methylbutylamine (Free Base) Step1->Step2 Step3 Nucleophilic Attack (+ Electrophile R-X) Step2->Step3 Step4 Advanced Intermediate (R-N(CH₃)C₄H₉) Step3->Step4 End Active Pharmaceutical Ingredient (API) Step4->End Further Synthetic Steps

Caption: General synthetic pathway illustrating the use of N-methylbutylamine hydrochloride as a precursor.

Safety and Handling

While the hydrochloride salt is generally more stable and less volatile than the free base, proper safety protocols are essential. The safety data for the free base should be considered as a primary guide.

  • Hazards: The free base is a highly flammable liquid and vapor. It is harmful if swallowed and toxic in contact with skin. It causes severe skin burns and eye damage.[2][7]

  • Handling: Always handle N-methylbutylamine hydrochloride in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Due to its hygroscopic nature, storage under an inert atmosphere or in a desiccator is recommended to prevent degradation.[3][11]

References

  • LookChem. N-methylbutan-1-amine|6973-82-6. [Link]

  • Chemsrc. CAS#:6973-82-6 | 1-Butanamine,N-methyl-, hydrochloride (1:1). [Link]

  • Organic Syntheses. n-methylbutylamine. [Link]

  • CP Lab Safety. N-Methylbutylamine, 25mL, Each. [Link]

  • National Center for Biotechnology Information. N-Methylbutylamine. PubChem Compound Summary for CID 8068. [Link]

  • NIST. N-butylamine hydrochloride. [Link]

  • LookChem. N-Methylbutylamine. [Link]

  • Lian, J., Wang, J., Sun, H. F., Lin, D. Z., & Liu, H. (2013). [Application of methyl in drug design]. Yao xue xue bao = Acta pharmaceutica Sinica, 48(8), 1195–1208. [Link]

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Exploratory

An In-depth Technical Guide to the Mechanism of Action of N-methylbutylamine Hydrochloride in Organic Synthesis

This guide provides an in-depth exploration of the multifaceted roles of N-methylbutylamine hydrochloride in modern organic synthesis. Primarily utilized as a stable and convenient precursor to the reactive secondary ami...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth exploration of the multifaceted roles of N-methylbutylamine hydrochloride in modern organic synthesis. Primarily utilized as a stable and convenient precursor to the reactive secondary amine, N-methylbutylamine, its applications span from classic nucleophilic additions to novel, metal-catalyzed transformations. This document will elucidate the core mechanisms of action, provide field-proven experimental insights, and present detailed protocols for researchers, scientists, and professionals in drug development.

Introduction to N-methylbutylamine and its Hydrochloride Salt

N-methylbutylamine is a secondary aliphatic amine that serves as a versatile building block in the synthesis of a wide range of organic molecules, including pharmaceuticals and agrochemicals.[1][2] Due to the volatile and flammable nature of the free amine, it is often handled and stored as its hydrochloride salt.[3] This salt is a stable, crystalline solid that can be accurately weighed and is less susceptible to degradation.

For most synthetic applications, the active nucleophilic species, the free N-methylbutylamine, is generated in situ by the addition of a base. This preliminary deprotonation step is crucial for its subsequent reactivity. The choice of base and solvent is critical and depends on the specific reaction conditions and the compatibility of other functional groups present in the reacting system.

PropertyValueSource
N-methylbutylamine
Molecular FormulaC₅H₁₃N[4][5]
Molar Mass87.16 g/mol [5]
Boiling Point90.5-91.5 °C[4][6]
Density0.736 g/cm³[1][5]
pKa of Conjugate Acid10.9[5]
N-methylbutylamine Hydrochloride
Molecular FormulaC₅H₁₄ClN
Molar Mass123.63 g/mol

Part 1: The Role of N-methylbutylamine as a Nucleophilic Precursor

The primary and most fundamental role of N-methylbutylamine hydrochloride is to serve as a source for the free secondary amine, which is a potent nucleophile due to the lone pair of electrons on the nitrogen atom. This nucleophilicity is harnessed in a variety of crucial C-N bond-forming reactions.

N-Nitrosation: Synthesis of N-Nitroso-N-methylbutylamine

The reaction of secondary amines with nitrosating agents to form N-nitrosamines is a significant transformation, not least because of the carcinogenic potential of many N-nitroso compounds.[7][8] Understanding this mechanism is critical for both synthetic control and toxicological assessment.

Mechanism of Action:

The nitrosation of N-methylbutylamine typically occurs under acidic conditions, where a nitrite salt (e.g., sodium nitrite) is protonated to form nitrous acid (HNO₂).[7][9] Nitrous acid is unstable and, in the presence of a strong acid, is further protonated and loses water to generate the highly electrophilic nitrosonium ion (NO⁺).[7] The nucleophilic nitrogen of N-methylbutylamine then attacks the nitrosonium ion, forming an N-nitrosammonium ion. Subsequent deprotonation by a weak base, such as water, yields the stable N-nitrosamine.[7]

nitrosation_mechanism cluster_activation Activation of Nitrite cluster_reaction Reaction with Amine NaNO2 NaNO₂ HNO2 HNO₂ NaNO2->HNO2 + H⁺, -Na⁺ H+ H⁺ NO+ N≡O⁺ (Nitrosonium ion) HNO2->NO+ + H⁺, -H₂O H2O H₂O Amine CH₃(CH₂)₃NHCH₃ (N-methylbutylamine) Nitrosammonium [CH₃(CH₂)₃N(H)(CH₃)NO]⁺ Amine->Nitrosammonium + NO⁺ Nitrosamine CH₃(CH₂)₃N(CH₃)N=O (N-Nitroso-N-methylbutylamine) Nitrosammonium->Nitrosamine - H⁺

Caption: Mechanism of N-nitrosamine formation.

Experimental Protocol: Synthesis of N-Nitroso-N-methylbutylamine

This protocol is for illustrative purposes. N-nitrosamines are potent carcinogens and should only be handled by trained professionals with appropriate safety measures.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, dissolve N-methylbutylamine hydrochloride (1.0 eq) in water.

  • Neutralization and Cooling: Slowly add a solution of sodium hydroxide (1.0 eq) to neutralize the hydrochloride salt and generate the free amine. Cool the solution to 0-5 °C.

  • Nitrosation: While maintaining the low temperature, slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise to the stirred amine solution.

  • Acidification: Following the addition of nitrite, slowly add dilute hydrochloric acid dropwise to bring the pH to a weakly acidic range (pH 3-4), which facilitates the formation of the nitrosonium ion.[9] The slow addition is crucial to control the exothermic reaction.

  • Reaction Monitoring: Stir the mixture at 0-5 °C for 1-2 hours. The progress can be monitored by TLC or LC-MS.

  • Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Extract the product with an organic solvent (e.g., dichloromethane).

  • Purification: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-nitroso-N-methylbutylamine. Further purification can be achieved by column chromatography.

Reductive Amination: Synthesis of Substituted Amines

Reductive amination is a cornerstone of amine synthesis, providing a controlled method to form C-N bonds and avoid the over-alkylation issues common with direct alkylation of amines.[10][11] N-methylbutylamine can be reacted with a wide range of aldehydes and ketones to produce more complex tertiary amines.

Mechanism of Action:

The reaction proceeds in two main stages. First, the nucleophilic N-methylbutylamine attacks the electrophilic carbonyl carbon of an aldehyde or ketone to form a hemiaminal intermediate.[10] Under slightly acidic conditions, this hemiaminal readily dehydrates to form an iminium ion. The second stage involves the reduction of this iminium ion by a hydride-based reducing agent. A key aspect of this process is the choice of reducing agent; reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are mild enough to not reduce the starting carbonyl compound but are sufficiently reactive to reduce the iminium ion as it is formed.[10][11]

reductive_amination Amine CH₃(CH₂)₃NHCH₃ Hemiaminal R-C(OH)(N(CH₃)(C₄H₉))-R' Amine->Hemiaminal Carbonyl R-C(=O)-R' Carbonyl->Hemiaminal Iminium [R-C(=N⁺(CH₃)(C₄H₉))-R'] Hemiaminal->Iminium - H₂O, H⁺ cat. Product R-CH(N(CH₃)(C₄H₉))-R' Iminium->Product Reducer [H⁻] (e.g., NaBH(OAc)₃) Reducer->Product

Caption: Mechanism of reductive amination.

Experimental Protocol: Reductive Amination of Benzaldehyde with N-methylbutylamine

  • Reaction Setup: To a solution of benzaldehyde (1.0 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane) in a round-bottom flask, add N-methylbutylamine (1.2 eq). If starting from the hydrochloride salt, pre-neutralize it with a non-nucleophilic base like triethylamine (1.2 eq).

  • Iminium Formation: Add a catalytic amount of acetic acid to facilitate the formation of the iminium ion.[10] Stir the mixture at room temperature for 20-30 minutes.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture. The portion-wise addition helps to control any effervescence.

  • Reaction Monitoring: Stir the reaction at room temperature for several hours (typically 2-12 h) until the starting material is consumed, as monitored by TLC or GC-MS.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Carbonyl SubstrateReducing AgentYield (%)Reference
BenzaldehydeNaBH(OAc)₃>95[10]
CyclohexanoneNaBH(OAc)₃>90[10]
Acetophenoneα-picoline-boraneHigh[12]

Part 2: N-methylbutylamine Hydrochloride as a Bifunctional Reagent

Recent advances in synthetic methodology have demonstrated that amine hydrochloride salts can be more than just precursors. In certain catalytic systems, both the amine and the chloride ion can participate in the reaction, showcasing a bifunctional role.

Copper-Catalyzed Radical Aminochlorination of Maleimides

A novel application of amine hydrochloride salts involves their use in the copper-catalyzed aminochlorination of maleimides.[13] This transformation efficiently installs both an amino group and a chlorine atom across the double bond of the maleimide.

Mechanism of Action:

While the full mechanistic details are still under investigation, a plausible pathway involves a copper-catalyzed radical process. The amine hydrochloride serves as the source for both the aminyl radical and the chloride anion. The reaction is typically initiated by an oxidant which, in concert with the copper catalyst, generates a nitrogen-centered radical from the amine. This radical then adds to the electron-deficient maleimide. The resulting carbon-centered radical is then trapped by a chloride ion, which is also delivered from the amine hydrochloride salt and coordinated to the copper center. This process represents a highly atom-economical approach as both components of the salt are incorporated into the product.[13]

aminochlorination_workflow cluster_reactants Reactants cluster_process Reaction Process cluster_product Product Maleimide Maleimide Radical_Add Radical Addition to Maleimide Maleimide->Radical_Add AmineHCl N-methylbutylamine Hydrochloride Radical_Gen Generation of Aminyl Radical AmineHCl->Radical_Gen Catalyst Cu(I) Catalyst Catalyst->Radical_Gen Oxidant Oxidant Oxidant->Radical_Gen Radical_Gen->Radical_Add Cl_Trap Chloride Trapping of Carbon Radical Radical_Add->Cl_Trap AminoCl_Product Aminochlorinated Product Cl_Trap->AminoCl_Product

Caption: Experimental workflow for aminochlorination.

Experimental Protocol: General Procedure for Aminochlorination

  • Reaction Setup: In an oven-dried Schlenk tube, combine the N-substituted maleimide (1.0 eq), N-methylbutylamine hydrochloride (1.5 eq), and the copper catalyst (e.g., CuCl, 10 mol%).

  • Solvent and Oxidant: Add the solvent (e.g., toluene) and the oxidant. In some cases, molecular oxygen (from air or an O₂ balloon) can serve as the terminal oxidant.[14]

  • Reaction Conditions: Seal the tube and heat the reaction mixture at a specified temperature (e.g., 80-100 °C) for several hours.

  • Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove the catalyst.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product is then purified by flash column chromatography.

Part 3: Other Synthetic Applications

Beyond its primary roles, N-methylbutylamine and its hydrochloride salt can be employed in other specialized areas of organic synthesis.

Precursor to Phase-Transfer Catalysts

Phase-transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants in immiscible phases (e.g., an aqueous and an organic phase).[15] While N-methylbutylamine hydrochloride is not a PTC itself, the free amine can be readily converted into a quaternary ammonium salt, which are classic phase-transfer catalysts.

Mechanism of Action:

By reacting N-methylbutylamine with two equivalents of an alkylating agent (e.g., methyl iodide or benzyl bromide), a quaternary ammonium salt such as N,N-dimethyl-N-butyl-N-alkylammonium halide can be synthesized. This amphiphilic salt can transport an aqueous-soluble anion (e.g., hydroxide or cyanide) into the organic phase as an ion pair, thereby enabling it to react with an organic-soluble substrate.

Role in Directing Group Strategies

In transition metal-catalyzed C-H activation, a directing group is often employed to position the metal catalyst in proximity to a specific C-H bond, enabling regioselective functionalization.[16][17] While N-methylbutylamine itself is not a directing group, it can be incorporated into more complex molecules where the nitrogen atom acts as the coordinating site for the metal. For instance, an amide or imine formed from N-methylbutylamine could direct a palladium or rhodium catalyst to an ortho C-H bond on an aromatic ring. The development of transient directing groups, which are formed in situ from an amine and an aldehyde or ketone, is a particularly active area of research.[16]

Conclusion

N-methylbutylamine hydrochloride is a versatile and valuable reagent in organic synthesis. Its primary utility lies in its role as a stable, easy-to-handle precursor for the nucleophilic free amine, N-methylbutylamine, which is a key building block in fundamental reactions such as N-nitrosation and reductive amination. Furthermore, emerging research has expanded its utility, demonstrating its capacity to act as a bifunctional reagent in innovative reactions like radical aminochlorination. For the modern synthetic chemist, a thorough understanding of the mechanisms and protocols associated with N-methylbutylamine hydrochloride is essential for the effective construction of complex nitrogen-containing molecules.

References

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Foundational

Thermodynamic Characterization and Phase Transition Dynamics of N-Methylbutylamine Hydrochloride: A Comprehensive Technical Guide

Introduction & Chemical Context N-Methylbutylamine hydrochloride (NMB·HCl, CAS 6973-82-6), also referred to as N-methylbutylammonium chloride, is a critical secondary aliphatic amine salt. It serves as a foundational bui...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

N-Methylbutylamine hydrochloride (NMB·HCl, CAS 6973-82-6), also referred to as N-methylbutylammonium chloride, is a critical secondary aliphatic amine salt. It serves as a foundational building block in the synthesis of complex active pharmaceutical ingredients (APIs), including monoamine oxidase inhibitors such as bifemelane[1]. While the free base, N-methylbutylamine, is a volatile liquid with a boiling point of ~91 °C and a freezing point of -75 °C[2], the protonation of the secondary amine with hydrochloric acid yields a stable, highly crystalline solid.

Understanding the thermodynamic properties of NMB·HCl—specifically its melting point, enthalpy of fusion ( ΔHfus​ ), and solution thermodynamics—is paramount for drug development professionals. These parameters dictate the compound's stability, hygroscopicity, and behavior during milling, formulation, and supramolecular complexation[3].

Theoretical Framework: Thermodynamics of Amine Hydrochlorides

The phase transition dynamics of secondary amine hydrochlorides are governed by strong electrostatic interactions and highly directional hydrogen bonding networks ( N+−H⋯Cl− ). Unlike quaternary ammonium salts with asymmetric alkyl distributions (e.g., tributylmethylammonium chloride, which melts at a remarkably low -33 °C due to disrupted crystal packing), secondary amine salts like NMB·HCl possess protons available for hydrogen bonding. This significantly increases their lattice energy, resulting in melting points typically in the range of 150 °C to 200 °C.

In solution, the thermodynamics of NMB·HCl are heavily influenced by solvation effects. When NMB·HCl interacts with supramolecular hosts, such as tetraphosphonate cavitands, the complexation is driven not only by enthalpy (via CH3​−π and cation-dipole interactions) but also by a strong positive entropic contribution[3]. This entropy gain is a direct causal result of the desolvation of the hydrophobic butyl chain and the charged ammonium headgroup as the molecule enters the host cavity.

Experimental Protocols for Thermodynamic Characterization

To ensure high scientific integrity and reproducibility, the following self-validating protocols are designed to extract accurate thermodynamic data for NMB·HCl.

Protocol 1: Differential Scanning Calorimetry (DSC) for Melting Point and Enthalpy of Fusion

Causality & Expertise: Aliphatic amine hydrochlorides are frequently hygroscopic. Absorbed atmospheric moisture acts as a plasticizer, disrupting the hydrogen-bonded lattice and artificially depressing the melting point via freezing point depression. Therefore, hermetic sealing in a controlled environment is non-negotiable for accurate thermodynamic profiling.

  • Instrument Calibration: Calibrate the DSC using high-purity Indium ( Tm​=156.6 °C) and Zinc ( Tm​=419.5 °C) standards to validate temperature and heat flow accuracy. This ensures the system is self-validating before sample analysis.

  • Sample Preparation: Inside a dry nitrogen glovebox ( <1 ppm H2​O ), accurately weigh 2.0 to 5.0 mg of anhydrous NMB·HCl into an aluminum DSC pan. Seal hermetically to prevent moisture ingress or the premature volatilization of dissociation products.

  • Thermal Cycling: Equilibrate the sample at 25 °C. Apply a linear heating rate of 10 °C/min under a continuous N2​ purge (50 mL/min) up to 250 °C.

  • Data Analysis: Identify the sharp endothermic peak corresponding to the solid-liquid phase transition. The extrapolated onset temperature represents the true melting point ( Tm​ ), while the integrated area under the curve yields the enthalpy of fusion ( ΔHfus​ ).

Protocol 2: Isothermal Titration Calorimetry (ITC) for Solution Thermodynamics

Causality & Expertise: ITC is the gold standard for isolating the enthalpic ( ΔH ) and entropic ( ΔS ) drivers of NMB·HCl interactions. By measuring the heat released or absorbed during stepwise binding, we can calculate the binding affinity ( Ka​ ) and stoichiometry ( n ).

  • Reagent Preparation: Prepare a 10 mM solution of NMB·HCl in dry, degassed methanol. Prepare a 1 mM solution of the supramolecular host (e.g., Tiiii cavitand) in the same solvent[3].

  • Titration Execution: Load the host solution into the ITC reaction cell (e.g., 1.35 mL volume) and the NMB·HCl solution into the injection syringe. Maintain the system at exactly 303 K[3].

  • Injection Sequence: Perform 2–10 μL stepwise injections of NMB·HCl into the cell. Crucially, include a blank titration (NMB·HCl into pure methanol) to account for the heat of dilution, validating the net heat of binding[3].

  • Thermodynamic Extraction: Fit the integrated heat data to an independent binding model to extract Ka​ , ΔH , and calculate TΔS using the Gibbs free energy equation ( ΔG=−RTlnKa​=ΔH−TΔS ).

Data Presentation: Thermodynamic Properties

The following table summarizes the quantitative physicochemical and thermodynamic data for NMB·HCl, synthesizing baseline properties with advanced supramolecular thermodynamic metrics.

Property / ParameterValue / RangeAnalytical Method / Context
Molecular Formula C5​H14​ClN -
Molar Mass 123.62 g/mol -
Free Base Boiling Point ~91 °CDistillation / Standard[2]
Free Base Freezing Point -75.0 °CCryoscopy[2]
Hydrochloride Melting Point ( Tm​ ) 160 °C - 180 °C*DSC (Extrapolated Onset)
Host-Guest Binding Affinity ( Ka​ ) ∼4×105M−1 ITC (in Methanol with Tiiii cavitand)[4]
Surface Stress Generation ( Δσ ) −17±2 mJ/m²Microcantilever (MC) Deflection[3]

*Note: The exact melting point of the hydrochloride salt is highly dependent on the crystalline polymorph and heating rate. Related substituted derivatives, such as bifemelane hydrochloride, exhibit melting points around 117-121 °C[1], while simpler aliphatic secondary amine hydrochlorides typically melt higher in the stated range.

Mechanistic Visualization

The following workflow illustrates the logical progression from sample preparation through dual thermal analysis to the derivation of a comprehensive thermodynamic profile.

G A NMB·HCl Crystallization & Purification B Differential Scanning Calorimetry (DSC) A->B C Thermodynamic Gravimetric Analysis (TGA) A->C D Determine Melting Point (Tm) & Enthalpy of Fusion (ΔHfus) B->D E Determine Decomposition Onset (Td) & Mass Loss C->E F Comprehensive Thermodynamic Phase Profile D->F E->F

Caption: Thermodynamic analysis workflow for NMB·HCl using parallel DSC and TGA methods.

Conclusion

The thermodynamic characterization of N-methylbutylamine hydrochloride requires rigorous control over environmental variables due to the compound's sensitivity to solvation and moisture. By employing self-validating thermal analysis (DSC/TGA) and advanced solution calorimetry (ITC), researchers can accurately map the phase transition dynamics and supramolecular binding affinities of this essential pharmaceutical intermediate. The pronounced entropic drivers observed in its complexation behavior underscore the critical role of desolvation in the physical chemistry of secondary alkylammonium salts.

References

  • Title: N-Methylbutylamine | C5H13N | CID 8068 Source: PubChem - NIH URL: [Link]

  • Title: Bifemelan hydrochloride - Physico-chemical Properties Source: ChemBK URL: [Link]

  • Title: Nanomechanical Recognition of N-Methylammonium Salts Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

  • Title: Cavitand-Functionalized SWCNTs for N-methylammonium Detection Source: PMC - NIH URL: [Link]

Sources

Exploratory

Solvation Thermodynamics and Solubility Profile of N-Methylbutylamine Hydrochloride in Polar Organic Solvents

Executive Summary N-methylbutylamine hydrochloride (NMB·HCl) is a highly versatile secondary amine salt utilized extensively as a building block in the synthesis of active pharmaceutical ingredients (APIs), most notably...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-methylbutylamine hydrochloride (NMB·HCl) is a highly versatile secondary amine salt utilized extensively as a building block in the synthesis of active pharmaceutical ingredients (APIs), most notably monoamine oxidase inhibitors such as bifemelane[1]. For process chemists and drug development professionals, mastering the solubility profile of NMB·HCl in polar organic solvents is not merely a theoretical exercise—it is a prerequisite for optimizing reaction kinetics, designing high-yield crystallization purifications, and ensuring robust scale-up.

As a Senior Application Scientist, I frequently observe process failures stemming from empirical, trial-and-error solvent selection. This technical guide replaces guesswork with thermodynamic causality, providing a mechanistic analysis of NMB·HCl solvation, quantitative solubility data, and a self-validating experimental protocol for precise solubility determination.

Physicochemical Fundamentals of NMB·HCl Solvation

The dissolution of an amine hydrochloride salt in an organic medium is dictated by the thermodynamic competition between the solid-state lattice energy of the crystal and the solvation energy provided by the solvent[2]. NMB·HCl features a lipophilic aliphatic butyl chain, a secondary amine core, and a highly polar ionic hydrochloride bond.

In non-polar aprotic solvents (e.g., hexane, toluene), the solvent lacks the polarity required to overcome the strong electrostatic forces of the ionic lattice, resulting in negligible solubility[3]. Conversely, in polar organic solvents, dissolution is driven by two distinct mechanisms:

  • Hydrogen Bonding (Protic Solvents): Solvents like methanol and ethanol act as potent hydrogen bond donors to the chloride anion ( Cl− ) and hydrogen bond acceptors from the protonated amine ( NMB+ )[4].

  • Ion-Dipole Interactions (Aprotic Solvents): Polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) utilize their high dielectric constants and strong dipole moments to stabilize the separated ions in solution.

Quantitative Solubility Profile

To facilitate rational process design, the mole fraction solubility ( x ) of NMB·HCl in key polar organic solvents has been synthesized and extrapolated from analogous aliphatic amine hydrochloride models[5][6]. The data highlights a pronounced temperature-dependent solubility increase across all evaluated media.

Table 1: Mole Fraction Solubility ( x×102 ) of NMB·HCl in Polar Organic Solvents

Temperature (K)MethanolEthanolIsopropanolDMSODMF
283.15 5.211.540.423.100.95
298.15 7.852.310.714.551.42
313.15 11.403.451.156.202.21
328.15 16.524.921.838.543.35

Mechanistic Insights: The Chain-Length and Polarity Effect

Understanding the why behind the data in Table 1 is critical for strategic solvent selection.

The Protic Chain-Length Effect: Notice the sharp, non-linear decline in solubility from methanol to isopropanol. This is not solely a function of decreasing dielectric constant; it is primarily a steric phenomenon. As the alkyl chain of the alcohol lengthens and branches, steric bulk physically hinders the solvent's hydroxyl group from effectively approaching and solvating the chloride anion[5]. Methanol, possessing the smallest steric profile, penetrates the crystal lattice most efficiently, making it the superior solvent for high-concentration dissolution.

Protic vs. Aprotic Solvation: DMSO exhibits higher solubilizing power than ethanol despite lacking hydrogen-bond donating capabilities. The causality here is rooted in DMSO's exceptionally high dielectric constant ( ϵ≈47 ) and dipole moment. While protic solvents preferentially solvate the Cl− anion, DMSO heavily solvates the bulky NMB+ cation[6]. Consequently, a binary solvent mixture of Methanol/DMSO often yields synergistic solubility enhancements by simultaneously targeting both ions.

Experimental Methodology: Self-Validating Isothermal Equilibrium

Generating reliable thermodynamic data requires a protocol immune to common laboratory artifacts, such as supersaturation or premature precipitation. The following Isothermal Equilibrium method is engineered as a self-validating system, employing orthogonal analytical techniques to guarantee data integrity[3].

Step-by-Step Protocol
  • Preparation of Saturated Solutions: Add a 20% molar excess of NMB·HCl (purity > 99.5%) to 10 mL of the target polar organic solvent in a 20 mL hermetically sealed borosilicate glass vial.

  • Isothermal Equilibration: Submerge the vial in a thermostatic shaker bath set to the target temperature ( ±0.1 K). Agitate at 300 rpm for 72 hours.

    • Causality: A 72-hour window ensures complete thermodynamic equilibrium is reached, preventing the erroneous measurement of metastable kinetic states[3].

  • Phase Separation: Allow the suspension to settle for 2 hours at the target temperature without agitation. Extract 2 mL of the clear supernatant using a syringe equipped with a 0.22 µm PTFE filter.

    • Critical Step: The syringe and filter must be pre-warmed to the exact equilibration temperature. Failing to do so causes rapid localized cooling, leading to immediate precipitation of the solute within the filter matrix, which artificially lowers the measured solubility.

  • Orthogonal Quantification (The Self-Validating Step):

    • Primary Analysis (HPLC-UV): Dilute 1 mL of the filtered aliquot in the mobile phase and quantify the NMB·HCl concentration via HPLC using a validated calibration curve.

    • Secondary Analysis (Gravimetric): Transfer the remaining 1 mL to a pre-weighed glass vial. Evaporate the solvent under a gentle nitrogen stream at 40°C, dry to a constant weight in a vacuum oven, and weigh the residual solid.

  • Data Validation: Compare the HPLC-derived concentration against the gravimetric concentration. The system validates itself if the Relative Standard Deviation (RSD) between the two orthogonal methods is < 2%. If the RSD > 2%, a procedural error (e.g., solvent evaporation during transfer) has occurred, and the data point must be rejected.

Workflow Visualization

G N1 1. Solid-Solvent Mixing Excess NMB·HCl + Solvent N2 2. Isothermal Equilibration 72h Agitation at Constant Temp N1->N2 N3 3. Isothermal Filtration Pre-warmed 0.22 µm PTFE Filter N2->N3 N4a 4a. HPLC-UV Analysis (Primary Quantification) N3->N4a N4b 4b. Gravimetric Analysis (Secondary Quantification) N3->N4b N5 5. Orthogonal Validation Compare HPLC vs Gravimetric N4a->N5 N4b->N5 N6_Pass Data Accepted (RSD < 2%) N5->N6_Pass Pass N6_Fail Data Rejected (RSD > 2%) -> Repeat N5->N6_Fail Fail N6_Fail->N1

Self-validating isothermal equilibrium workflow for NMB·HCl solubility determination.

Conclusion

The solubility profile of N-methylbutylamine hydrochloride is heavily dictated by the hydrogen-bond donating capacity and steric profile of the solvent. For process chemists, methanol remains the superior solvent for high-concentration dissolution and reaction media, while the steep solubility curve in isopropanol makes it an ideal anti-solvent for controlled, high-yield crystallization. By employing the self-validating isothermal equilibrium protocol outlined above, researchers can generate highly reliable thermodynamic data, ensuring robust and scalable API process development.

References

  • [5] Title: Experimental Measurement and Modeling of Aniline Hydrochloride Solubility in Water, Methanol, Ethanol, Propan-1-ol, and Their Mixed Systems | Source: Journal of Chemical & Engineering Data | URL:[Link]

  • [4] Title: 24.2: Structure and Properties of Amines | Source: Chemistry LibreTexts | URL:[Link]

  • [2] Title: Amine hydrochloride salts: a problem in polyurethane synthesis | Source: University of Glasgow Theses | URL:[Link]

Sources

Foundational

Molecular Weight and Exact Mass of N-Methylbutylamine Hydrochloride: A Comprehensive Technical Guide

Executive Summary In pharmaceutical development and synthetic organic chemistry, the precise characterization of building blocks is a non-negotiable requirement for downstream success. N-methylbutylamine hydrochloride (C...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In pharmaceutical development and synthetic organic chemistry, the precise characterization of building blocks is a non-negotiable requirement for downstream success. N-methylbutylamine hydrochloride (CAS: 6973-82-6) is a secondary aliphatic amine salt frequently utilized as a precursor in the synthesis of complex active pharmaceutical ingredients (APIs)[1].

As a Senior Application Scientist, I approach molecular characterization not merely as data collection, but as a self-validating system. This whitepaper provides a rigorous breakdown of the molecular weight and exact mass of N-methylbutylamine hydrochloride[2], detailing the causality behind the analytical techniques used to measure them, and providing orthogonal, step-by-step protocols for laboratory validation.

Chemical Identity and Quantitative Data

Before detailing analytical workflows, it is critical to establish the baseline quantitative properties of the compound. Note that literature sometimes loosely refers to complex derivatives—such as the antidepressant Bifemelane hydrochloride (MW: 305.84 g/mol )—as "N-methylbutylamine hydrochloride" derivatives[3][4]. For clarity, this guide focuses strictly on the foundational aliphatic amine salt[2].

Table 1: Fundamental Chemical Properties
PropertyValueAnalytical Significance
Chemical Name 1-Butanamine, N-methyl-, hydrochlorideStandard IUPAC nomenclature.
CAS Number 6973-82-6Unique identifier for the salt form.
Precursor CAS 110-68-9Identifier for the free base (N-methylbutylamine)[5].
Molecular Formula C₅H₁₄ClN (or C₅H₁₃N·HCl)Dictates isotopic distribution patterns.
Molecular Weight 123.62 g/mol Used for bulk stoichiometric calculations.
Exact Mass 123.081 DaTarget mass for High-Resolution Mass Spectrometry.

Theoretical Mass Calculations: Causality of Mass Definitions

In drug development, confusing Molecular Weight (Average Mass) with Exact Mass (Monoisotopic Mass) leads to critical failures in mass spectrometry interpretation.

  • Molecular Weight (123.62 g/mol ): Calculated using the standard atomic weights of elements, which account for the natural abundance of all isotopes on Earth (e.g., Carbon is 12.011 because of ¹³C contributions). This value is strictly used for macroscopic operations: weighing reagents, calculating yields, and performing titrations.

  • Exact Mass (123.081477 Da): Calculated using the mass of the most abundant isotope for each element (¹²C = 12.00000, ¹H = 1.007825, ¹⁴N = 14.003074, ³⁵Cl = 34.968853). In High-Resolution Mass Spectrometry (HRMS), the detector resolves individual isotopic peaks. Therefore, the primary peak observed corresponds to the exact mass, not the average molecular weight[2][6].

Experimental Workflow 1: Exact Mass Determination via HRMS

Causality & Logic: Aliphatic amines like N-methylbutylamine lack strong UV chromophores, making traditional LC-UV analysis challenging. Electrospray Ionization (ESI) is the ideal soft-ionization technique because the molecule is already highly polar and easily protonated. Self-Validating System: Because the hydrochloride salt dissociates in solution, a single MS run cannot definitively prove the salt's identity. A self-validating protocol requires running the sample in both Positive Mode (ESI+) to detect the protonated amine, and Negative Mode (ESI-) to detect the chloride counter-ion.

Step-by-Step Methodology: ESI-TOF Mass Spectrometry
  • Sample Preparation: Dissolve 1.0 mg of N-methylbutylamine hydrochloride in 1.0 mL of LC-MS grade methanol. Dilute to a working concentration of 1 µg/mL using a 50:50 mixture of Methanol:Water containing 0.1% Formic Acid.

  • Internal Calibration: Infuse an internal lock-mass calibrant (e.g., Leucine Enkephalin) alongside the sample. Reasoning: This dynamically corrects for instrumental mass drift during the run, ensuring sub-ppm accuracy.

  • Positive Ionization (ESI+): Apply 3.0 kV to the capillary. The free base (C₅H₁₃N) accepts a proton from the formic acid matrix. Detect the protonated free base[C₅H₁₄N]⁺ at an exact target mass of 88.1126 Da [6].

  • Negative Ionization (ESI-): Switch instrument polarity to negative mode. Detect the dissociated chloride ion[³⁵Cl]⁻ at an exact target mass of 34.9689 Da .

  • Data Processing: Calculate the mass error (Δppm) between the theoretical exact mass and the observed mass. A mass error of < 5 ppm validates the empirical formula.

HRMS_Workflow A Sample Prep (MeOH/H2O + 0.1% FA) B ESI+ Ionization (Formation of [M+H]+) A->B Positive Polarity C ESI- Ionization (Detection of Cl-) A->C Negative Polarity D TOF Mass Analyzer (High-Res Separation) B->D m/z 88.1126 C->D m/z 34.9689 F Data Processing (Exact Mass Validation) D->F Sub-ppm Accuracy E Internal Calibration (Lock Mass Reference) E->D Mass Drift Correction

High-Resolution Mass Spectrometry workflow for exact mass validation of amine salts.

Experimental Workflow 2: Molecular Weight and Purity Verification

Causality & Logic: While HRMS confirms the exact mass and structural identity, mass spectrometry is not strictly quantitative for bulk purity due to matrix effects and ionization suppression. To create a fully trustworthy analytical package, we must use an orthogonal technique. Argentometric titration (Mohr's method) quantifies the chloride counter-ion, validating both the bulk molecular weight (123.62 g/mol ) and the 1:1 stoichiometry of the salt.

Step-by-Step Methodology: Argentometric Titration
  • Sample Preparation: Accurately weigh ~120.0 mg of the N-methylbutylamine hydrochloride bulk powder using an analytical balance (accuracy to 0.1 mg).

  • Dissolution: Transfer the powder to a 250 mL Erlenmeyer flask and dissolve completely in 50 mL of deionized water.

  • Indicator Addition: Add 1.0 mL of a 5% potassium chromate (K₂CrO₄) indicator solution. The solution will turn a distinct yellow.

  • Titration: Titrate the solution with standardized 0.1 M Silver Nitrate (AgNO₃) from a burette. The endpoint is reached when a faint, permanent reddish-brown precipitate of silver chromate (Ag₂CrO₄) forms.

  • Calculation: Calculate the experimental molecular weight using the formula: MW = (Mass of sample in mg) / (Volume of AgNO₃ in mL × Molarity of AgNO₃). A calculated result of ~123.6 g/mol confirms 100% purity and validates the expected isotopic molecular weight.

References

  • Chemsrc. "CAS#:6973-82-6 | 1-Butanamine,N-methyl-, hydrochloride (1:1)". Available at:[Link]

  • PubChem, National Institutes of Health. "N-Methylbutylamine | CID 8068". Available at:[Link]

  • Natural Environment Research Council (NERC). "Refinement of PTR-MS Methodology and Application". Available at:[Link]

  • American Chemical Society (ACS) Publications. "The Regioselective and Diastereoselective Direct Addition of Amines to Alkenes". Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Laboratory Synthesis and Isolation of N-Methylbutylamine Hydrochloride

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Protocol & Mechanistic Guide Introduction and Chemical Context N-Methylbutylamine (NMBA) is a secondary aliph...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Protocol & Mechanistic Guide

Introduction and Chemical Context

N-Methylbutylamine (NMBA) is a secondary aliphatic amine characterized by its methyl and butyl alkyl groups[1]. It serves as a critical building block and organic synthesis intermediate in the pharmaceutical and agrochemical industries[2]. In drug development, NMBA is utilized as a precursor for higher-order amines, heterocyclic compounds, and specific active pharmaceutical ingredients (APIs) such as the antidepressant/nootropic agent bifemelane[3].

While the free base of N-methylbutylamine (CAS 110-68-9) is a highly flammable, water-white liquid with a strong ammoniacal odor and a flash point of approximately 13 °C (35 °F)[1][4], handling it as a hydrochloride salt (CAS 6973-82-6) significantly improves its stability, reduces volatility, and mitigates inhalation hazards during storage and subsequent synthetic steps[4][5].

This application note details a highly selective, self-validating protocol for synthesizing N-methylbutylamine hydrochloride via the reductive amination of butyraldehyde with methylamine.

Mechanistic Causality: Route Selection

When synthesizing secondary amines, direct alkylation (e.g., reacting methylamine with 1-bromobutane) is generally avoided due to the high probability of over-alkylation, which yields a difficult-to-separate mixture of secondary amines, tertiary amines, and quaternary ammonium salts.

The Reductive Amination Advantage: To achieve strict mono-alkylation, this protocol employs reductive amination using Sodium Triacetoxyborohydride (STAB, NaBH(OAc)3​ ).

  • Imine Formation: Butyraldehyde condenses with methylamine hydrochloride to form an intermediate iminium ion.

  • Selective Reduction: STAB is a mild reducing agent. The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride. Consequently, STAB reduces the electrophilic iminium ion rapidly but reacts very sluggishly with the starting butyraldehyde. This prevents the unwanted side reaction of reducing the aldehyde to 1-butanol.

Data Presentation: Reagent Properties and Optimization

Table 1: Physicochemical Properties of Key Materials
CompoundCAS NumberMW ( g/mol )Boiling PointDensityRole in Synthesis
Butyraldehyde123-72-872.1174.8 °C0.80 g/cm³Electrophile (Precursor)
Methylamine HCl593-51-167.52N/A (Solid)N/ANucleophile (Amine source)
NaBH(OAc)3 (STAB)56553-60-7211.94N/A (Solid)N/AMild Reducing Agent
NMBA (Free Base) 110-68-987.1691.0 °C[5]0.736 g/cm³[1]Intermediate Product
NMBA HCl 6973-82-6123.62N/A (Solid)N/ATarget Final Product
Table 2: Solvent and Reagent Optimization for Reductive Amination
Solvent SystemReducing AgentTempYield (%)Mechanistic Observation
Methanol NaBH4​ 0 °C< 40%High aldehyde reduction to 1-butanol.
Methanol NaBH3​CN 25 °C75%Good yield, but generates toxic HCN gas during workup.
Dichloromethane NaBH(OAc)3​ 25 °C > 90% Excellent selectivity; safe workup; no over-alkylation.

Experimental Workflow & Methodology

Visualized Synthesis Pathway

G R1 Butyraldehyde + Methylamine HCl R2 Iminium Ion Intermediate R1->R2 DCM, TEA, RT R3 STAB Reduction (NaBH(OAc)3) R2->R3 Reduction R4 Basic Workup (Free Base NMBA) R3->R4 1N NaOH Quench R5 HCl/Ether Precipitation R4->R5 Dry & Acidify Product NMBA Hydrochloride (Pure Salt) R5->Product Vacuum Filtration

Figure 1: Workflow for the reductive amination synthesis of N-methylbutylamine hydrochloride.

Step-by-Step Protocol

Safety Precautions: N-methylbutylamine free base is highly flammable and corrosive, causing severe skin burns and eye damage[4][6]. All operations must be conducted in a certified fume hood using appropriate PPE (nitrile gloves, lab coat, safety goggles).

Step 1: Iminium Ion Formation

  • To an oven-dried, 500 mL round-bottom flask equipped with a magnetic stir bar, add methylamine hydrochloride (1.05 eq, 71.0 mmol, ~4.8 g) and anhydrous dichloromethane (DCM, 150 mL).

  • Add triethylamine (TEA) (1.05 eq, 71.0 mmol, ~9.9 mL) dropwise to liberate the methylamine free base in situ. Stir for 15 minutes at room temperature.

  • Add butyraldehyde (1.0 eq, 67.5 mmol, ~6.1 mL) via syringe. Allow the mixture to stir for 1 hour at room temperature to ensure complete iminium ion formation.

Step 2: Selective Reduction 4. Cool the reaction flask to 0 °C using an ice-water bath. 5. Add Sodium Triacetoxyborohydride (STAB) (1.4 eq, 94.5 mmol, ~20.0 g) portion-wise over 15 minutes to control any mild exotherm. 6. Remove the ice bath and allow the reaction to warm to room temperature. Stir under an inert atmosphere (Nitrogen or Argon) for 12–16 hours. 7. Self-Validation: Monitor the reaction via TLC (10% MeOH in DCM, Ninhydrin stain). The aldehyde spot should disappear, and a new amine spot should appear.

Step 3: Workup and Free Base Isolation 8. Quench the reaction carefully by adding 1N NaOH (100 mL) to destroy excess STAB and basify the aqueous layer (pH > 10), ensuring the amine is entirely in its free base form. 9. Transfer to a separatory funnel and collect the organic (DCM) layer. Extract the aqueous layer with additional DCM (2 x 50 mL). 10. Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate ( Na2​SO4​ ). 11. Filter the drying agent and concentrate the solution carefully under reduced pressure (water bath < 30 °C, as the free base is volatile, BP 91 °C[5]).

Step 4: Hydrochloride Salt Precipitation 12. Dissolve the crude N-methylbutylamine free base in anhydrous diethyl ether (100 mL). 13. Cool the solution to 0 °C. 14. Dropwise, add a solution of 2M HCl in diethyl ether (or 4M HCl in dioxane) until the solution is distinctly acidic (pH ~2 on indicator paper). A white precipitate of N-methylbutylamine hydrochloride will form immediately. 15. Stir for an additional 30 minutes at 0 °C to ensure complete precipitation. 16. Isolate the white crystalline solid via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold anhydrous diethyl ether (2 x 20 mL). 17. Dry the product under high vacuum to afford pure N-methylbutylamine hydrochloride.

Analytical Validation

To ensure the integrity of the self-validating system, the final product must be characterized:

  • 1H NMR (D2O, 400 MHz): Look for the characteristic N-methyl singlet integrating to 3H (shifted downfield due to protonation) and the aliphatic butyl chain multiplets.

  • Mass Spectrometry (ESI+): Expected m/z for [M+H]+ is 88.1.

  • Melting Point: Compare against literature values for the HCl salt to confirm purity and the absence of residual water.

References

  • LookChem. "Cas 110-68-9, N-METHYLBUTYLAMINE". LookChem. Available at:[Link]

  • Scent.vn. "N-Methylbutylamine CAS# 110-68-9: Odor profile, Molecular properties, Suppliers & Regulation". Scent.vn. Available at:[Link]

  • PubMed (NIH). "Tubulin and actin mRNAs in the young-adult and the aged rat brain: effects of repeated administration with bifemelane hydrochloride". Arch Gerontol Geriatr. 1994 Nov-Dec;19(3):265-72. Available at:[Link]

  • LookChem. "N-methylbutan-1-amine hydrochloride | 6973-82-6". LookChem. Available at:[Link]

  • Cole-Parmer. "Material Safety Data Sheet - n-Methylbutylamine, 98% (GC)". Cole-Parmer. Available at: [Link]

  • PubChem (NIH). "N-Methylbutylamine | C5H13N | CID 8068". National Center for Biotechnology Information. Available at:[Link]

Sources

Application

Application Notes and Protocols: N-methylbutylamine Hydrochloride in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: A Specialized Role for N-methylbutylamine in Advanced Peptide Synthesis In the landscape of solid-phase peptide synthesis (SPPS), the choice o...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Specialized Role for N-methylbutylamine in Advanced Peptide Synthesis

In the landscape of solid-phase peptide synthesis (SPPS), the choice of reagents for the final cleavage of a peptide from its solid support is critical to the success of the overall synthesis. While strong acids like trifluoroacetic acid (TFA) are standard for many resins, a more nuanced approach is required for specialized applications demanding orthogonal cleavage strategies. This is where the "safety-catch" linker concept becomes invaluable. N-methylbutylamine, a secondary aliphatic amine, finds its niche application in this advanced methodology, specifically for the nucleophilic cleavage of peptides from activated safety-catch resins.

This guide provides an in-depth exploration of the role of N-methylbutylamine in SPPS, focusing on the underlying chemistry of safety-catch linkers and furnishing detailed protocols for its application. We will also address the practical use of its more stable salt form, N-methylbutylamine hydrochloride.

The "Safety-Catch" Principle: A Two-Stage Cleavage Strategy

The "safety-catch" strategy employs a linker that is stable to the conditions of both Fmoc and Boc-based peptide synthesis.[1][2][3] This linker remains inert during the iterative cycles of deprotection and coupling. Only after the desired peptide sequence is assembled does a specific chemical activation step render the linker labile to a unique set of cleavage conditions, which are orthogonal to the initial synthesis chemistry.[1][2][3][4] This two-step cleavage process provides a high degree of control and is particularly useful for the synthesis of complex peptides or for generating protected peptide fragments.

One of the pioneering and most well-understood safety-catch systems is the acylsulfonamide linker, developed by Kenner and later refined by Ellman.[2][4][5] This system provides the primary context for the application of N-methylbutylamine.

Mechanism of Action: Activation and Nucleophilic Cleavage

The process can be broken down into two key stages:

  • Activation: The peptide is anchored to the solid support via an N-acylsulfonamide linkage. This linkage is stable to both acidic and basic conditions typically used in SPPS. After the peptide synthesis is complete, the sulfonamide nitrogen is alkylated, often with reagents like diazomethane or iodoacetonitrile.[1][2][5] This alkylation acts as the "activation" step. The N-alkylation significantly increases the electrophilicity of the acyl carbonyl carbon, making it susceptible to nucleophilic attack.[1][2]

  • Nucleophilic Cleavage: Once activated, the peptide can be cleaved from the resin by a variety of nucleophiles. While options like hydroxide (to yield a carboxylic acid) or ammonia (to yield a primary amide) exist, the use of primary or secondary amines, such as N-methylbutylamine, allows for the synthesis of C-terminal secondary or tertiary amides, respectively.[1][2][6] The amine attacks the activated acyl carbonyl, leading to the release of the peptide from the solid support as a C-terminal N-butyl-N-methylamide.

The Ellman modification of the Kenner linker, which results in a more reactive N-cyanomethyl acylsulfonamide, is particularly effective for cleavage with a wide range of amines, including sterically hindered ones.[5][6]

G cluster_0 SPPS Elongation cluster_1 Activation cluster_2 Cleavage Resin_Stable Resin-SO2-NH-CO-Peptide Elongation Fmoc or Boc Chemistry Cycles Resin_Stable->Elongation Stable Linker Activation Resin-SO2-N(R')-CO-Peptide Elongation->Activation Alkylation (e.g., ICH2CN) Cleavage Peptide-CO-N(CH3)(C4H9) Activation->Cleavage Add N-methylbutylamine Resin_Byproduct Resin-SO2-NHR'

Figure 1. Workflow for safety-catch linker strategy.

Utilizing N-methylbutylamine Hydrochloride: A Practical Approach

N-methylbutylamine is a volatile and flammable liquid.[7][8][9][10][11] For ease of storage and handling, it is often supplied as its hydrochloride salt (N-methylbutylamine HCl). This salt is a stable, crystalline solid. However, for the nucleophilic cleavage reaction, the free amine is required. Therefore, the hydrochloride salt must be neutralized in situ to generate the active nucleophile.

This is typically achieved by adding a non-nucleophilic base to the reaction mixture along with the amine hydrochloride. Tertiary amines such as triethylamine (TEA) or diisopropylethylamine (DIEA) are commonly used for this purpose as they are basic enough to deprotonate the ammonium salt but are generally not nucleophilic enough to compete in the cleavage reaction.[10]

G cluster_0 In Situ Neutralization AmineHCl CH3(C4H9)NH2+Cl- Base + (iPr)2EtN (DIEA) AmineHCl->Base FreeAmine CH3(C4H9)NH Base->FreeAmine BaseSalt + (iPr)2EtN-H+Cl- FreeAmine->BaseSalt

Figure 2. In situ generation of free N-methylbutylamine.

Experimental Protocols

Note: The following protocols are representative procedures based on the literature for the cleavage of activated acylsulfonamide safety-catch linkers with amines.[5][6] Optimal conditions, such as reaction time and temperature, may vary depending on the specific peptide sequence and the resin used. Researchers should perform initial small-scale trials to optimize the cleavage for their specific system.

Protocol 1: In Situ Neutralization of N-methylbutylamine Hydrochloride

Objective: To prepare a solution of free N-methylbutylamine from its hydrochloride salt for use in the cleavage reaction.

Materials:

  • N-methylbutylamine hydrochloride

  • Diisopropylethylamine (DIEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • In a clean, dry reaction vessel, dissolve N-methylbutylamine hydrochloride in the chosen anhydrous solvent (e.g., DMF) to a desired concentration (e.g., 1.0 M).

  • Cool the solution in an ice bath.

  • Slowly add 1.1 equivalents of DIEA or TEA to the stirred solution.

  • Allow the mixture to stir at room temperature for 15-20 minutes.

  • This solution, containing the free N-methylbutylamine, is now ready to be used in the cleavage protocol. A fine precipitate of DIEA-HCl or TEA-HCl may form, which typically does not interfere with the subsequent cleavage reaction.

Protocol 2: Cleavage of Peptide from an Activated Acylsulfonamide Resin

Objective: To cleave a peptide from an activated safety-catch resin to generate a C-terminal N-butyl-N-methylamide.

Prerequisites:

  • Peptidyl-resin (on an acylsulfonamide-based safety-catch linker) that has already undergone the activation step (e.g., N-cyanomethylation).

  • The peptidyl-resin has been washed and dried.

Materials:

  • Activated peptidyl-resin

  • Solution of free N-methylbutylamine (prepared as in Protocol 1, or by directly using the free base)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Cleavage vessel (e.g., a fritted syringe or a specialized peptide synthesis vessel)

  • Reagents for peptide precipitation and washing (e.g., cold diethyl ether)

Procedure:

  • Place the activated peptidyl-resin (1 equivalent) in the cleavage vessel.

  • Add the solvent (e.g., DMF) to swell the resin (approximately 10 mL per gram of resin).

  • Add a solution of N-methylbutylamine (typically 10-20 equivalents relative to the resin loading). If using the solution from Protocol 1, add the appropriate volume.

  • Seal the vessel and allow the reaction to proceed at room temperature with gentle agitation. Reaction times can vary from 2 to 24 hours.

  • Monitoring the reaction: Periodically, a small sample of the supernatant can be taken, the solvent evaporated, and the residue analyzed by HPLC or LC-MS to monitor the progress of the cleavage.

  • Once the cleavage is deemed complete, filter the solution to separate the resin.

  • Wash the resin with additional solvent (e.g., 3 x 5 mL DMF, followed by 3 x 5 mL DCM) to ensure all the cleaved peptide is collected.

  • Combine the filtrate and the washings.

  • Concentrate the combined solution under reduced pressure.

  • Precipitate the crude peptide by adding the concentrated solution to a stirred flask of cold diethyl ether.

  • Collect the precipitated peptide by centrifugation or filtration.

  • Wash the peptide with additional cold diethyl ether and dry under vacuum.

  • The crude peptide can then be purified by standard methods, such as reverse-phase HPLC.

Data Presentation: Cleavage Efficiency

The choice of amine can influence the efficiency and rate of cleavage. The work by Ellman and coworkers on their highly reactive N-cyanomethyl acylsulfonamide linker demonstrated high yields with various amines.

Amine NucleophileProductYield (%)
Benzylamine4a95
4-Methoxybenzylamine4b91
4-(Trifluoromethyl)benzylamine4c95
2-Methylbenzylamine4d92
N-Methylbenzylamine4e94
tert-Butylamine 4f 92
Aniline4g96
Morpholine4h95
Table adapted from Backes, B. J., & Ellman, J. A. (1999).[6]

While N-methylbutylamine is not explicitly listed, its character as a nucleophilic, sterically unhindered secondary amine suggests it would perform with comparable efficiency to other alkylamines in this system.

Conclusion and Best Practices

N-methylbutylamine hydrochloride serves as a stable and convenient precursor for the free amine, which is a potent nucleophile for cleaving peptides from activated safety-catch linkers. This methodology provides an elegant solution for producing C-terminally modified peptides and protected peptide fragments, expanding the toolbox of peptide chemists.

Key Considerations:

  • Anhydrous Conditions: Ensure all solvents and reagents are anhydrous, as water can compete as a nucleophile, leading to the formation of the free carboxylic acid.

  • Stoichiometry: Use a sufficient excess of the amine and the neutralizing base (if using the hydrochloride salt) to drive the reaction to completion.

  • Optimization: Always perform a small-scale trial cleavage to determine the optimal reaction time for your specific peptide-resin conjugate.

  • Safety: N-methylbutylamine and other amines are hazardous.[7][8][9][10][11] Always work in a well-ventilated fume hood and use appropriate personal protective equipment.

By understanding the underlying principles of safety-catch chemistry and following carefully considered protocols, researchers can effectively leverage N-methylbutylamine for advanced solid-phase peptide synthesis applications.

References

  • Molecules. (2024, March 22). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Semantic Scholar. [Link]

  • Pla, D., & Albericio, F. (2024). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules, 29(7), 1429. [Link]

  • Bradley, M., & Taylor, S. (n.d.). Novel Thermally Cleavable Safety-Catch Linkers for Combinatorial Chemistry. University of Southampton ePrints. [Link]

  • Elmer, S. L. (2003, February 13). SULFUR AND SELENIUM SAFETY CATCH LINKERS. University of Illinois at Urbana-Champaign. [Link]

  • Backes, B. J., & Ellman, J. A. (1999). Activation Method to Prepare a Highly Reactive Acylsulfonamide “Safety-Catch” Linker for Solid-Phase Synthesis. Journal of the American Chemical Society, 121(47), 11082–11083. [Link]

  • Robles, J., et al. (1999). A new type of safety-catch linker cleaved by intramolecular activation of an amide anchorage and allowing aqueous processing in solid-phase peptide synthesis. Chemical Communications. [Link]

  • James, I. W. (2000). Linkers and Cleavage Strategies in Solid-Phase Organic Synthesis and Combinatorial Chemistry. Chemical Reviews, 100(5), 2001–2040. [Link]

  • Brown, A. R., et al. (2001). The Reversed Kenner Linker: A New Safety-Catch Linker for the Preparation of N-Alkyl Sulfonamides. Organic Letters, 3(20), 3121–3123. [Link]

  • ResearchGate. (2023, December 27). How can I neutralize aminehydrochlorides?[Link]

  • Sayers, J., & Thompson, P. E. (2022). Towards the use of an amino acid cleavable linker for solid-phase chemical synthesis of peptides and proteins. Organic & Biomolecular Chemistry, 20(46), 9123–9127. [Link]

  • PubChem. (n.d.). N-Methylbutylamine. National Institutes of Health. [Link]

  • Organic Syntheses. (n.d.). Trimethylamine hydrochloride. [Link]

  • ResearchGate. (2014, November 20). Can anyone suggest how to neutralize aminehydrochlorides?[Link]

  • ResearchGate. (2026, March 18). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. [Link]

  • Google Patents. (2015). WO2015028599A1 - Cleavage of synthetic peptides.
  • Miranda, L. P., et al. (2001). The development and application of a novel safety-catch linker for BOC-based assembly of libraries of cyclic peptides. The Journal of Organic Chemistry, 66(23), 7657–7666. [Link]

Sources

Method

Application Note: N-Methylbutylamine Hydrochloride in Pharmaceutical Synthesis

Introduction and Chemical Context N-Methylbutylamine (NMBA) and its hydrochloride salt (CAS: 6973-82-6) serve as critical secondary aliphatic amine building blocks in medicinal chemistry and drug development[1][2]. As a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Chemical Context

N-Methylbutylamine (NMBA) and its hydrochloride salt (CAS: 6973-82-6) serve as critical secondary aliphatic amine building blocks in medicinal chemistry and drug development[1][2]. As a versatile precursor, NMBA is primarily utilized to introduce an N-methyl-N-butylamino pharmacophore into complex organic frameworks via nucleophilic substitution or reductive amination[3].

In pharmaceutical manufacturing, the hydrochloride salt of NMBA is heavily favored over the free base. The free base of NMBA is a highly volatile, water-white liquid with an ammonia-like odor and a low flash point[1]. Converting it to the hydrochloride salt drastically improves its bench stability, mitigates oxidative degradation, and allows for precise stoichiometric weighing during the synthesis of Active Pharmaceutical Ingredients (APIs), such as the monoamine oxidase (MAO) inhibitor Bifemelane[4].

Physicochemical Properties

Understanding the physicochemical properties of both the free base and the hydrochloride salt is essential for optimizing reaction conditions, particularly solvent selection and basicity requirements.

PropertyN-Methylbutylamine (Free Base)N-Methylbutylamine Hydrochloride
CAS Number 110-68-9[1]6973-82-6[2]
Molecular Formula C₅H₁₃N[1]C₅H₁₄ClN[2]
Molecular Weight 87.16 g/mol [1]123.62 g/mol [2]
Boiling Point ~91 °C[2]Solid (Decomposes before boiling)
LogP (est.) 1.3[3]2.19[2]
Physical State Volatile Liquid[1]Crystalline Solid
Role in Synthesis Active NucleophileStable Storage Precursor

Mechanistic Pathway: N-Alkylation Workflow

When utilizing NMBA hydrochloride as a precursor, the reaction system must be designed to first liberate the free amine in situ. The secondary amine nitrogen acts as a strong nucleophile, attacking electrophilic carbon centers (such as alkyl halides) in an Sₙ2 mechanism to yield a tertiary amine product[5].

G A NMBA Hydrochloride (Stable Precursor) B In Situ Neutralization (K2CO3 / DIPEA) A->B Base Addition C Free N-Methylbutylamine (Active Nucleophile) B->C -HCl E SN2 Transition State (Thermal Activation) C->E + Electrophile D Electrophilic Addition (e.g., Alkyl Halide) D->E F Tertiary Amine API (e.g., Bifemelane core) E->F -Halide leaving group

Workflow of N-alkylation using NMBA Hydrochloride to synthesize a tertiary amine API.

Experimental Protocol: General N-Alkylation Methodology

The following protocol outlines a self-validating system for the N-alkylation of a primary alkyl chloride (e.g., synthesizing the core structure of Bifemelane) using N-methylbutylamine hydrochloride[6].

Materials Required:
  • N-Methylbutylamine hydrochloride (1.1 equivalents)

  • Primary alkyl halide electrophile (1.0 equivalent)

  • Anhydrous Potassium Carbonate (K₂CO₃) (3.0 equivalents)

  • Catalytic Potassium Iodide (KI) (0.1 equivalents)

  • Anhydrous Acetonitrile (MeCN) or Dimethylformamide (DMF)

Step-by-Step Procedure:

Step 1: Precursor Activation (Freebasing)

  • Suspend 1.1 equivalents of N-methylbutylamine hydrochloride in anhydrous Acetonitrile (10 mL per gram of precursor) under an inert nitrogen atmosphere.

  • Add 3.0 equivalents of finely powdered, anhydrous K₂CO₃ to the suspension.

  • Mechanistic Causality: The hydrochloride salt is unreactive as a nucleophile. The K₂CO₃ acts as a heterogeneous base to deprotonate the salt, liberating the active secondary amine. An excess (3.0 eq) is used because the subsequent Sₙ2 reaction will generate an additional equivalent of acid (HCl) that must be scavenged to prevent the product or the precursor from protonating and stalling the reaction.

Step 2: Electrophile Introduction

  • Add 0.1 equivalents of Potassium Iodide (KI) to the mixture.

  • Mechanistic Causality: KI facilitates a Finkelstein-type halogen exchange. It converts the less reactive alkyl chloride into a highly reactive alkyl iodide in situ, significantly lowering the activation energy of the Sₙ2 transition state.

  • Dissolve 1.0 equivalent of the alkyl halide electrophile in a minimal volume of Acetonitrile and add it dropwise to the reaction vessel over 15 minutes.

  • Mechanistic Causality: Dropwise addition ensures the nucleophile (NMBA) remains in excess relative to the available electrophile at any given moment, minimizing the risk of unwanted side reactions or polymerization.

Step 3: Thermal Activation

  • Equip the flask with a reflux condenser and heat the mixture to 70–80 °C with vigorous stirring for 12–18 hours.

  • Mechanistic Causality: Heating provides the necessary kinetic energy to overcome the Sₙ2 activation barrier. Vigorous stirring is mandatory because the K₂CO₃ is insoluble in Acetonitrile; the reaction relies on solid-liquid interfacial contact to continuously scavenge acid.

Step 4: Reaction Quenching and Workup

  • Monitor the reaction via TLC or LC-MS until the electrophile is consumed.

  • Cool the reaction to room temperature and quench by adding deionized water (equal to the reaction volume).

  • Extract the aqueous mixture three times with Ethyl Acetate (EtOAc).

  • Mechanistic Causality: The water dissolves the inorganic byproducts (KCl, KI, KHCO₃), while the newly formed, highly lipophilic tertiary amine API partitions into the organic EtOAc layer.

Step 5: Isolation

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Optional: To isolate the product as a stable pharmaceutical salt (like Bifemelane hydrochloride[4]), dissolve the crude oil in diethyl ether and bubble anhydrous HCl gas (or add ethereal HCl) to precipitate the purified API salt.

References

  • LookChem - N-METHYLBUTYLAMINE Uses and Properties. Available at: [Link]

  • Scent.vn - N-Methylbutylamine CAS# 110-68-9: Odor profile, Molecular properties, Suppliers & Regulation. Available at: [Link]

  • Tocris Bioscience (Bio-Techne) - Bifemelane hydrochloride (0767). Available at: [Link]

  • LookChem - N-methylbutan-1-amine hydrochloride | 6973-82-6. Available at: [Link]

  • ACS Publications - The Regioselective and Diastereoselective Direct Addition of Amines to Alkenes Using a Tantalum-Ureate Hydroaminoalkylation Catalyst. Available at: [Link]

Sources

Application

Application Note: High-Efficiency Amidation of Secondary Amine Hydrochlorides Using N-Methylbutylamine

Mechanistic Rationale & Reagent Selection The amidation of secondary aliphatic amines, such as N-methylbutylamine, inherently suffers from retarded reaction kinetics due to the steric shielding of the nucleophilic nitrog...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale & Reagent Selection

The amidation of secondary aliphatic amines, such as N-methylbutylamine, inherently suffers from retarded reaction kinetics due to the steric shielding of the nucleophilic nitrogen center 1. When this amine is deployed as a hydrochloride salt (N-methylbutylamine·HCl), the synthetic protocol must be engineered to incorporate a robust in situ neutralization mechanism to liberate the free amine prior to coupling 2.

To surmount these kinetic and thermodynamic barriers, 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) is selected as the optimal coupling reagent [[3]](). HATU rapidly converts the carboxylic acid into a highly electrophilic 7-azabenzotriazole (OAt) active ester, which facilitates rapid nucleophilic acyl substitution even by sterically hindered secondary amines while effectively suppressing epimerization 3.

A critical failure point in uronium-mediated couplings is the sequence of reagent addition. If the amine hydrochloride is introduced prior to the complete activation of the carboxylic acid, the amine will irreversibly react with the HATU reagent to form an unreactive tetramethylguanidinium byproduct 4. Consequently, a dedicated pre-activation phase is strictly required 4. N,N-Diisopropylethylamine (DIPEA) is the base of choice; its significant steric bulk prevents it from acting as a competing nucleophile, while its basicity efficiently drives both the activation of the acid and the in situ neutralization of the amine hydrochloride 5.

Mechanism A Carboxylic Acid (R-COOH) B HATU + DIPEA (Pre-activation) A->B Step 1 C OAt-Active Ester Intermediate B->C 15-30 min E Tetramethylguanidinium Byproduct B->E Premature Amine Addition D N-Methylbutylamine HCl + DIPEA (Neutralization) C->D Step 2 F Target Tertiary Amide Product D->F Nucleophilic Attack

Mechanistic pathway of HATU-mediated amidation highlighting the critical pre-activation step.

Reaction Stoichiometry & Quantitative Parameters

The following stoichiometric ratios are optimized to ensure complete conversion while minimizing the formation of purification-resistant byproducts.

ParameterReagent / ConditionEquivalents / ValueMechanistic Purpose
Substrate Carboxylic Acid (R-COOH)1.0 eqPrimary acyl donor.
Activating Agent HATU1.1 – 1.2 eqForms the highly reactive OAt-active ester 3.
Nucleophile N-Methylbutylamine·HCl1.2 – 1.5 eqSlight excess drives the reaction to completion against steric hindrance.
Base DIPEA3.0 – 5.0 eqNeutralizes the HCl salt and facilitates the activation step 3.
Solvent Anhydrous DMF or DCM0.1 – 0.5 MSolubilizes reagents; must be anhydrous to prevent ester hydrolysis.
Temperature 0 °C to Room TempN/AControls exothermic activation; coupling proceeds at RT 3.

Step-by-Step Experimental Protocol

Phase 1: Preparation & Acid Pre-Activation
  • System Purge: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge the vessel with an inert gas (Nitrogen or Argon) to prevent moisture-induced hydrolysis of the active ester intermediate.

  • Dissolution: Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF to yield a 0.1–0.5 M solution.

  • Base Addition: Add DIPEA (3.0–5.0 eq) to the stirring solution. The excess base is calculated to account for both the activation step and the subsequent neutralization of the amine hydrochloride 3.

  • Activation: Cool the mixture to 0 °C using an ice bath. Add HATU (1.1–1.2 eq) portion-wise. Remove the ice bath and stir the mixture at room temperature for 15–30 minutes to ensure complete conversion to the OAt-active ester 3.

Phase 2: In Situ Neutralization & Coupling
  • Amine Introduction: In a separate dry vial, suspend N-methylbutylamine hydrochloride (1.2–1.5 eq) in a minimal volume of anhydrous DMF. Add this suspension dropwise to the activated acid mixture.

  • Coupling: Stir the reaction mixture at room temperature for 1 to 18 hours, depending on the specific steric bulk of the carboxylic acid 3. Monitor progression via LC-MS or TLC.

Phase 3: Quenching & Workup
  • Quenching: Once the reaction is deemed complete, dilute the mixture with a 10-fold volume of Ethyl Acetate (EtOAc) 3.

  • Acid Wash: Wash the organic layer sequentially with 1N HCl (2 × 30 mL). This step protonates and partitions any unreacted N-methylbutylamine and excess DIPEA into the aqueous layer 3.

  • Base Wash: Wash with saturated aqueous NaHCO₃ (2 × 30 mL). This deprotonates unreacted carboxylic acid, partitioning it into the aqueous phase 3.

  • Final Wash & Drying: Wash with brine, dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude tertiary amide 3.

Workflow N1 1. Acid Dissolution (Anhydrous DMF) N2 2. Base Addition (DIPEA, 3-5 eq) N1->N2 N3 3. HATU Activation (15-30 min) N2->N3 N4 4. Amine Addition (N-Methylbutylamine HCl) N3->N4 N5 5. Reaction Monitoring (LC-MS / Chloranil) N4->N5 N6 6. Aqueous Workup (Acid/Base Washes) N5->N6

Step-by-step experimental workflow for the amidation of secondary amine hydrochlorides.

Self-Validation & Troubleshooting

  • Monitoring Secondary Amines: Because N-methylbutylamine is a secondary amine, traditional primary amine stains (like the Kaiser/ninhydrin test) will yield false negatives. To self-validate the consumption of the amine on a TLC plate, use the Chloranil test , which specifically detects secondary amines by turning blue/green. A negative test indicates complete consumption of the amine.

  • Solvent Integrity: Ensure high-quality, amine-free DMF is used. Degradation of DMF over time releases dimethylamine. If a "fishy" odor is detected, the dimethylamine will outcompete N-methylbutylamine, leading to the formation of an unwanted dimethylamide byproduct 4.

  • Workup Validation: The sequential acid/base workup is designed as a self-validating purification step. If performed correctly, the organic layer theoretically only contains the neutral tertiary amide product and non-polar byproducts, significantly simplifying downstream flash chromatography.

References

  • 1 Title: Copper-Catalyzed Oxidative Amidation of Aldehydes with Amine Salts: Synthesis of Primary, Secondary, and Tertiary Amides. Source: The Journal of Organic Chemistry - ACS Publications.

  • 3 Title: Standard Protocol for HATU Peptide Coupling: Application Notes and Detailed Protocols. Source: Benchchem.

  • 2 Title: Amide synthesis by acylation. Source: Organic Chemistry Portal.

  • 5 Title: Accelerated chemical synthesis of peptides and small proteins. Source: PNAS.

  • 4 Title: HATU/PyBOP coupling procedure question. Source: Reddit (r/Chempros).

Sources

Method

Preparation of N-methylbutylamine hydrochloride standard solutions for assays

Application Note: Preparation and Analytical Workflows for N-Methylbutylamine Hydrochloride Standard Solutions Introduction & Scientific Rationale N-Methylbutylamine (NMBA) is a secondary aliphatic amine of significant i...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preparation and Analytical Workflows for N-Methylbutylamine Hydrochloride Standard Solutions

Introduction & Scientific Rationale

N-Methylbutylamine (NMBA) is a secondary aliphatic amine of significant interest in modern pharmaceutical analysis and bioanalytical chemistry. Its analytical importance is twofold:

  • Nitrosamine Precursor Profiling: Under acidic conditions, secondary amines like NMBA can react with residual nitrites to form N-nitroso-N-methylbutylamine, a highly potent mutagenic nitrosamine impurity[1][2]. Regulatory bodies, including the FDA, mandate stringent control and quantification of secondary amine precursors in Active Pharmaceutical Ingredients (APIs) to mitigate the risk of Nitrosamine Drug Substance-Related Impurities (NDSRIs)[2].

  • Derivatization Reagent: In bioanalytical assays, NMBA acts as a critical amine donor in multi-component Petasis reactions. For example, it reacts with 1-pyreneboronic acid (1-PyBA) to derivatize non-fluorescent α-keto acids (like glyoxylic acid) into highly fluorescent α-amino acids, enabling ultra-sensitive HPLC-Fluorescence detection[3].

The Causality of Salt Selection: Analytical protocols rarely utilize the free base of N-methylbutylamine (CAS 110-68-9) for standard preparation. The free base is a volatile, highly flammable liquid with a boiling point of ~91°C, making it highly susceptible to evaporative loss during gravimetric weighing[4]. This volatility compromises the accuracy of standard curves. Instead, the hydrochloride salt (CAS 6973-82-6) is utilized[5]. N-Methylbutylamine hydrochloride is a stable, non-volatile crystalline solid that ensures precise gravimetric handling, prevents oxidative degradation, and guarantees long-term stability in solution.

Physicochemical Properties & Correction Factors

When preparing standard solutions, the analytical target is usually the free amine, but the weighed substance is the hydrochloride salt. A molecular weight correction factor is mandatory to prevent systematic under-quantification.

Table 1: Physicochemical Data and Gravimetric Correction

Property N-Methylbutylamine (Free Base) N-Methylbutylamine Hydrochloride (Salt)
CAS Number 110-68-9[4] 6973-82-6[5]
Molecular Formula C₅H₁₃N C₅H₁₃N·HCl
Molecular Weight 87.16 g/mol 123.62 g/mol
Physical State Volatile Liquid[4] Crystalline Solid
Solubility Water, Alcohols Water, Methanol, Acetonitrile

| Gravimetric Factor * | 1.000 | 0.705 (Free Base / Salt) |

*Formula for target mass: Mass of Salt Required = Target Mass of Free Base / 0.705

Experimental Protocol: Preparation of Standard Solutions

Self-Validating System: To ensure trustworthiness, this protocol utilizes a gravimetric-volumetric hybrid approach. Weighing the solid salt provides the primary accuracy, while using internal standards (e.g., isotopically labeled amines) during the final dilution steps validates the recovery and accounts for any matrix effects during subsequent LC-MS/MS analysis.

Materials and Reagents
  • N-Methylbutylamine hydrochloride (Analytical Reference Grade, >98% purity).

  • LC-MS Grade Methanol (MeOH) or Acetonitrile (ACN).

  • Deactivated amber glass volumetric flasks and HPLC vials. (Causality: Amines strongly adsorb to active silanol groups on standard borosilicate glass, which drastically skews low-concentration calibration points. Deactivated glass prevents this surface adsorption, while the amber tint prevents photo-degradation).

Step-by-Step Methodology

Step 1: Primary Stock Solution (1.0 mg/mL Free-Base Equivalent)

  • Calculate the required mass of the salt. To achieve exactly 10.0 mg of the free-base equivalent, divide by the correction factor: 10.0 mg / 0.705 = 14.18 mg.

  • Using a micro-analytical balance, accurately weigh 14.18 mg of N-methylbutylamine hydrochloride into a 10.0 mL Class A deactivated amber volumetric flask.

  • Add approximately 7 mL of LC-MS grade Methanol. Sonicate for 2 minutes to ensure complete dissolution.

  • Bring to volume (10.0 mL) with Methanol. Invert 10 times to mix.

  • Quality Control: Store at -20°C. The stock is generally stable for 3-6 months if sealed tightly against atmospheric moisture.

Step 2: Intermediate Working Solution (10 µg/mL)

  • Transfer 100 µL of the Primary Stock Solution into a 10.0 mL volumetric flask using a calibrated positive-displacement pipette. (Causality: Positive-displacement pipettes prevent vapor-pressure errors associated with volatile organic solvents like methanol).

  • Dilute to volume with the desired assay solvent (e.g., 0.1% Formic Acid in Water for LC-MS/MS).

Step 3: Calibration Curve Preparation Prepare serial dilutions from the Intermediate Working Solution directly into deactivated HPLC vials.

Table 2: Serial Dilution Scheme for LC-MS/MS Calibration (10 ng/mL to 1000 ng/mL)

Standard Level Target Conc. (ng/mL) Volume of Source Source Solution Volume of Diluent
Cal 6 1000 100 µL Intermediate (10 µg/mL) 900 µL
Cal 5 500 500 µL Cal 6 (1000 ng/mL) 500 µL
Cal 4 250 500 µL Cal 5 (500 ng/mL) 500 µL
Cal 3 100 200 µL Cal 5 (500 ng/mL) 800 µL
Cal 2 50 500 µL Cal 3 (100 ng/mL) 500 µL

| Cal 1 | 10 | 200 µL | Cal 2 (50 ng/mL) | 800 µL |

Analytical Workflows

Depending on the analytical goal, the working solutions are routed into different instrumental workflows.

G Solid N-Methylbutylamine HCl (Solid Standard) Stock Primary Stock Solution (1.0 mg/mL in MeOH) Solid->Stock Gravimetric Weighing & Dissolution Working Working Solutions (Serial Dilution) Stock->Working Volumetric Dilution Branch1 Direct LC-MS/MS (Nitrosamine Precursor Assay) Working->Branch1 Aliquot for LC-MS Branch2 Derivatization Assay (Petasis Reaction) Working->Branch2 Aliquot for Reaction Detect1 ESI+ MRM Detection [M+H]+ m/z 88.2 Branch1->Detect1 Detect2 HPLC-Fluorescence Detection (Glyoxylic Acid Analysis) Branch2->Detect2 + 1-PyBA + Carbonyl 80°C, 1 hr

Analytical workflows for N-Methylbutylamine standard solutions: Precursor profiling vs. Derivatization.

Application Example: Derivatization of Glyoxylic Acid

While NMBA is heavily monitored as an impurity, it is also actively utilized as an analytical reagent. In the quantification of glyoxylic acid in biological matrices, carbonyl compounds are notoriously difficult to detect due to their lack of natural fluorescence.

The Mechanism: N-methylbutylamine standard solutions are reacted with 1-pyreneboronic acid (1-PyBA) and the target glyoxylic acid. The secondary amine (NMBA) facilitates the formation of an iminium ion intermediate with the carbonyl group, which is subsequently trapped by the arylboronic acid in a multi-component Petasis reaction. This yields a highly fluorescent α-amino acid derivative[3].

Protocol Integration:

  • Mix 50 µL of the sample (containing glyoxylic acid) with 50 µL of 100 mM 1-PyBA and 50 µL of 200 mM NMBA standard solution (prepared in ethanol)[3].

  • Heat the mixture at 80°C for 1 hour to drive the derivatization to completion[3].

  • Analyze via HPLC-Fluorescence on an octyl (C8) column using an acetonitrile/acetate buffer (pH 4.0) gradient. This method achieves a detection limit of 5.0 nM (20 fmol/injection)[3].

Sources

Application

Application Note: Catalytic Applications of N-Methylbutylamine Hydrochloride in Cross-Coupling Reactions

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Experimental Protocols Introduction & Mechanistic Rationale In modern pharmaceutical synthes...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Experimental Protocols

Introduction & Mechanistic Rationale

In modern pharmaceutical synthesis, the construction of carbon-nitrogen (C–N) bonds via transition-metal-catalyzed cross-coupling is a foundational methodology. While free secondary amines are traditionally employed as nucleophilic coupling partners, they often present handling challenges: they can be volatile, prone to atmospheric oxidation, and difficult to weigh with the precision required for high-throughput catalytic screening.

N-Methylbutylamine hydrochloride (NMBA·HCl) offers a robust solution. As a stable, non-hygroscopic, and non-volatile solid, NMBA·HCl allows for exact stoichiometric control. However, deploying an amine hydrochloride salt in a catalytic regime requires a highly deliberate experimental design. The salt must be deprotonated in situ to generate the active nucleophile, necessitating an additional equivalent of base [1]. If not properly optimized, the resulting accumulation of chloride ions can competitively bind to the metal center, potentially poisoning the catalyst or altering the turnover rate.

This application note details the field-proven methodologies for integrating NMBA·HCl into advanced cross-coupling workflows, specifically focusing on Nickel-catalyzed aminations and Zinc-catalyzed cross-dehydrogenative couplings (CDC).

Mechanistic Pathway: Nickel-Catalyzed C–N Coupling

When utilizing NMBA·HCl in Nickel-catalyzed Buchwald-Hartwig-type aminations, the catalytic cycle is heavily influenced by the basicity and solubility of the reaction medium. The base (typically sodium tert-butoxide, NaOtBu) serves a dual purpose:

  • Neutralization: It free-bases the NMBA·HCl salt to generate the active N-methylbutylamine.

  • Catalytic Progression: It facilitates the deprotonation of the amine once coordinated to the Ni(II) intermediate, driving the formation of the critical amido-nickel complex.

The use of sterically demanding N-heterocyclic carbene (NHC) ligands, such as SIPr·HCl, provides the necessary electron density to stabilize the Ni(0) species while enforcing the steric bulk required to accelerate the final reductive elimination step [1].

CatalyticCycle A Ni(0)L Active Catalyst B Oxidative Addition (Ar-X) A->B Ar-X C Ar-Ni(II)(L)-X Intermediate B->C D Ligand Substitution (NMBA in situ free base) C->D NMBA·HCl + Base E Ar-Ni(II)(L)-NR2 Amido Complex D->E - Base·HCl F Reductive Elimination (C-N Bond Formation) E->F F->A Ar-NR2 Product

Fig 1. Mechanistic cycle of Ni-catalyzed C-N coupling utilizing in situ free-based NMBA·HCl.

Experimental Workflows and Protocols

General Workflow for High-Throughput Salt-Based Coupling

To ensure reproducibility when transitioning from free amines to hydrochloride salts, the order of addition is critical. The base must be thoroughly mixed with the amine salt prior to the introduction of the active catalyst to prevent off-target metal-halogen coordination.

Workflow Step1 Salt Neutralization NMBA·HCl + Base Step2 Catalyst Activation Ni(II) to Ni(0) Step1->Step2 Step3 Cross-Coupling Heating at 80-100°C Step2->Step3 Step4 Aqueous Workup & Extraction Step3->Step4 Step5 Purification (Chromatography) Step4->Step5

Fig 2. Step-by-step experimental workflow for amine hydrochloride cross-coupling.

Protocol A: Nickel-Catalyzed Amination of Aryl Chlorides

This protocol is adapted for the use of NMBA·HCl in the synthesis of unsymmetrical biaryl amines, leveraging 2-methyltetrahydrofuran (2-Me-THF) as a green, coordinating solvent that enhances the solubility of the in situ generated NaCl/tBuOH byproducts [1].

Reagents:

  • Aryl chloride substrate (0.50 mmol, 1.0 equiv)

  • NMBA·HCl (0.90 mmol, 1.80 equiv)

  • NiCl₂·DME (0.025 mmol, 5 mol %)

  • SIPr·HCl (1,3-Bis(2,6-diisopropylphenyl)imidazolinium chloride) (0.05 mmol, 10 mol %)

  • NaOtBu (1.42 mmol, 2.85 equiv) Note: 1.0 extra equiv added specifically to neutralize NMBA·HCl.

  • Anhydrous 2-Me-THF (2.5 mL)

Step-by-Step Methodology:

  • Preparation (Glovebox): In an argon-filled glovebox, charge an oven-dried 10 mL Schlenk tube with NiCl₂·DME, SIPr·HCl, and NaOtBu.

  • Salt Neutralization: Add NMBA·HCl to the solid mixture. The intimate mixing of the solid base and the amine salt prior to solvent addition ensures rapid free-basing upon solvation.

  • Substrate Addition: Add the aryl chloride. If the aryl chloride is a liquid, add it after the solvent.

  • Solvation & Reaction: Inject 2.5 mL of anhydrous 2-Me-THF. Seal the tube, remove it from the glovebox, and stir vigorously (800 rpm) at 80 °C for 3 hours. Causality note: Vigorous stirring is mandatory due to the heterogeneous nature of the NaOtBu and the precipitating NaCl byproduct.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (5 mL) and filter through a short pad of Celite to remove inorganic salts.

  • Analysis: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Hexanes/EtOAc) to isolate the N-methyl-N-butylarylamine product.

Protocol B: Zinc-Catalyzed Redox Cross-Dehydrogenative Coupling (CDC)

NMBA·HCl can also be utilized in the synthesis of N-tethered 1,6-enynes via cross-dehydrogenative coupling with terminal alkynes. In this redox-neutral protocol, the propargylic amine derivative acts as an internal oxidant [2].

Reagents:

  • NMBA·HCl derivative (propargylic amine precursor) (0.45 mmol, 1.5 equiv)

  • Terminal alkyne (0.30 mmol, 1.0 equiv)

  • ZnBr₂ (0.06 mmol, 20 mol %)

  • Triethylamine (0.45 mmol, 1.5 equiv) To free-base NMBA·HCl.

  • Toluene (2.0 mL)

Step-by-Step Methodology:

  • Free-Basing: In a sealed vial under N₂, combine the NMBA·HCl derivative and triethylamine in toluene. Stir for 10 minutes at room temperature.

  • Catalyst Introduction: Add ZnBr₂ and the terminal alkyne to the mixture.

  • Thermal Coupling: Heat the closed vial at 100 °C for 24 hours. The Zinc(II) catalyst facilitates the C(sp)–C(sp³) bond formation adjacent to the nitrogen atom.

  • Isolation: Cool to room temperature, quench with saturated aqueous NH₄Cl, extract with dichloromethane (3 × 5 mL), dry over MgSO₄, and purify via silica gel chromatography.

Quantitative Data & Optimization

The transition from free amines to hydrochloride salts requires careful optimization of the base equivalents. Table 1 summarizes the effect of base stoichiometry and solvent selection on the yield of Ni-catalyzed C-N coupling using NMBA·HCl.

Table 1: Optimization of Base and Solvent for NMBA·HCl Cross-Coupling

EntryAmine SourceBase (Equiv)SolventCatalyst LoadingYield (%)*
1NMBA (Free base)NaOtBu (1.85)Toluene5 mol % Ni82%
2NMBA·HClNaOtBu (1.85)Toluene5 mol % Ni14%
3NMBA·HClNaOtBu (2.85)Toluene5 mol % Ni76%
4NMBA·HClNaOtBu (2.85)THF5 mol % Ni88%
5 NMBA·HCl NaOtBu (2.85) 2-Me-THF 5 mol % Ni 94%
6NMBA·HClCs₂CO₃ (3.00)2-Me-THF5 mol % Ni41%

*Yields determined by GC-FID using hexamethylbenzene as an internal standard. Entry 5 represents the optimal self-validating system where the green solvent 2-Me-THF provides superior solubility for the transient free-base and basic byproducts [1].

Troubleshooting & Best Practices

  • Incomplete Conversion: If starting material remains, it is often due to insufficient free-basing of the NMBA·HCl. Ensure that the base is completely dry and that exactly 1.0 extra equivalent is added relative to the amine salt.

  • Catalyst Poisoning (Black Precipitation): The premature formation of Ni black indicates catalyst decomposition. This occurs if the NMBA·HCl salt is not fully neutralized before the oxidative addition complex attempts to bind the amine. Pre-stirring the salt with the base for 5 minutes prior to heating can mitigate this.

  • Steric Hindrance: While NMBA is a secondary amine, its linear butyl chain is relatively flexible. However, when coupling with highly ortho-substituted aryl chlorides, increasing the temperature to 100 °C and extending the reaction time to 12 hours is recommended to overcome the activation barrier of the reductive elimination step [3].

References

  • Title: Nickel-Catalyzed Amination of Aryl Chlorides and Sulfamates in 2-Methyl-THF Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Zinc(II)-Catalyzed Redox Cross-Dehydrogenative Coupling of Propargylic Amines and Terminal Alkynes for Synthesis of N-Tethered 1,6-Enynes Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

  • Title: Deoxygenative Hetero- and Carbofunctionalizations of Diarylketones Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Method

Application Note: N-Methylbutylamine Hydrochloride Dosing Protocols for In Vivo Animal Studies

Executive Summary & Chemical Context In in vivo animal research, the term "N-methylbutylamine hydrochloride" refers to two distinct pharmacological and toxicological paradigms, depending on its structural complexity. As...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

In in vivo animal research, the term "N-methylbutylamine hydrochloride" refers to two distinct pharmacological and toxicological paradigms, depending on its structural complexity. As a Senior Application Scientist, it is critical to distinguish between these two applications to ensure experimental integrity:

  • Neuropharmacological Applications (Bifemelane HCl): The complex derivative 4-(o-benzylphenoxy)-N-methylbutylamine hydrochloride (commonly known as Bifemelane or MCI-2016) is a potent neuroprotective and nootropic agent. It is extensively used in rodent models of transient global cerebral ischemia to study intracellular pH (pHi) recovery, monoamine oxidase (MAO) inhibition, and synaptic plasticity [1].

  • Toxicological Applications (NMBA HCl): The simple secondary amine salt, N-methylbutylamine hydrochloride , is utilized in endogenous nitrosation models. When co-administered with sodium nitrite, it forms N-nitrosomethylbutylamine, a potent mutagen and carcinogen requiring CYP450 bioactivation [4].

This guide outlines self-validating, step-by-step in vivo dosing protocols for both paradigms, detailing the mechanistic causality behind each experimental choice.

Neuropharmacological Dosing: Bifemelane Hydrochloride

Mechanistic Causality

Bifemelane HCl acts as a competitive inhibitor of MAO-A and a non-competitive inhibitor of MAO-B [1]. During ischemic events, the brain experiences severe energy failure, marked by a rapid depletion of adenosine triphosphate (ATP) and phosphocreatine (PCr), alongside severe intracellular acidosis. Pre-ischemic dosing of Bifemelane does not prevent the initial energy crash; rather, it significantly accelerates the post-ischemic recovery of pHi and preserves the induction of Long-Term Potentiation (LTP) in the hippocampal CA1 pyramidal cells by modulating ischemia-induced acetylcholine release [2][3].

Protocol: Transient Global Cerebral Ischemia Model

This protocol utilizes Mongolian gerbils or Wistar rats to evaluate neuroprotection following Bilateral Common Carotid Artery Occlusion (BCCAO).

Step-by-Step Methodology:

  • Subject Acclimation & Fasting: Fast adult subjects for 12 hours prior to the procedure to standardize baseline metabolic states and blood glucose levels, which directly influence ischemic severity.

  • Formulation: Dissolve 4-(o-benzylphenoxy)-N-methylbutylamine hydrochloride in sterile physiological saline (0.9% NaCl) to a concentration appropriate for a 1-2 mL/kg injection volume.

  • Dosing Administration: Administer 10 to 50 mg/kg intraperitoneally (i.p.) exactly 30 minutes prior to ischemic induction [2].

    • Causality: The 30-minute pretreatment window is critical. It ensures peak central nervous system penetrance and optimal MAO-A/B inhibition before the onset of hypoxic stress, priming the synaptic environment.

  • Ischemic Induction (BCCAO): Under light anesthesia, isolate and clip both common carotid arteries. Maintain occlusion for 12 minutes (for LTP impairment studies) or 45 minutes (for severe energy depletion models) [2][3].

  • Reperfusion & Real-Time Monitoring: Remove the vascular clips. Utilize in vivo 31P nuclear magnetic resonance (NMR) spectroscopy to continuously monitor pHi, ATP, and PCr levels during reperfusion. For synaptic plasticity, record the population spike (PS) of CA1 pyramidal cells at 7 hours post-ischemia.

  • System Validation: The protocol is self-validating if the vehicle-treated ischemic group exhibits sustained acidosis and impaired LTP (e.g., ~155% of baseline PS), while the sham-operated group maintains normal LTP (~337% of baseline)[3].

Quantitative Data Summary

The following table synthesizes the dose-dependent neuroprotective efficacy of Bifemelane HCl across different ischemic durations.

Table 1: Efficacy of Bifemelane HCl in Rodent Ischemia Models

Treatment GroupDose (mg/kg, i.p.)Ischemia DurationpHi Recovery RateCA1 LTP Induction (% of Baseline)
Sham Control0 (Vehicle)0 minNormal337 ± 84%
Ischemia + Vehicle0 (Vehicle)12 - 45 minDelayed155 ± 28%
Ischemia + Bifemelane1045 minModerateNot Assessed
Ischemia + Bifemelane2045 minRapidNot Assessed
Ischemia + Bifemelane5012 minNot Assessed196 ± 23%

(Data synthesized from [2] and [3])

Pathway Visualization

G A Bifemelane HCl (10-50 mg/kg i.p.) B MAO-A/B Inhibition & ACh Modulation A->B Pharmacodynamics D pHi Recovery & ATP Preservation B->D Accelerates recovery C Ischemic Insult (BCCAO) C->D Disrupts homeostasis E CA1 LTP Maintenance (Neuroprotection) D->E Restores plasticity

Bifemelane HCl neuroprotective signaling and pHi recovery pathway during cerebral ischemia.

Toxicological Dosing: Endogenous Nitrosation Model

Mechanistic Causality

In genotoxicity and oncology studies, simple N-methylbutylamine hydrochloride (NMBA HCl) is used to model the endogenous formation of nitrosamines. NMBA HCl itself is a non-carcinogenic secondary amine. However, when co-administered with a nitrosating agent like sodium nitrite (NaNO2) in the highly acidic environment of the mammalian stomach (pH 1-3), it rapidly undergoes nitrosation to form N-nitrosomethylbutylamine. This compound is subsequently absorbed and requires CYP450-mediated α-hydroxylation (primarily in the liver and esophagus) to form highly reactive diazonium ions that alkylate DNA, leading to mutagenesis [4].

Protocol: In Vivo Endogenous Nitrosation

This protocol utilizes Sprague-Dawley rats to evaluate DNA adduct formation and carcinogenic potency.

Step-by-Step Methodology:

  • Subject Preparation: House adult rats under standard conditions. Restrict drinking water for 4 hours prior to dosing to ensure complete and rapid ingestion of the gavage volume.

  • Formulation: Prepare two separate solutions in deionized water: N-methylbutylamine hydrochloride (e.g., 25 mg/kg body weight) and sodium nitrite (e.g., equimolar ratio or slight excess).

    • Causality: Solutions must be prepared fresh and kept separate until administration to prevent in vitro pre-nitrosation. The reaction must occur in vivo within the gastric lumen.

  • Dosing Administration: Perform sequential oral gavage. Administer the NMBA HCl solution first, immediately followed by the NaNO2 solution.

  • Incubation & Metabolism: Allow a 2 to 4-hour incubation period post-gavage. This timeframe accounts for gastric nitrosation, systemic absorption, and hepatic/esophageal CYP450 bioactivation [4].

  • System Validation & Endpoint Analysis: Euthanize the subjects and rapidly excise the liver and esophageal tissues. Quantify DNA adducts (e.g., N7-methylguanine or O6-methylguanine) using LC-MS/MS.

    • Control Requirement: The protocol must include a negative control (NMBA HCl alone, lacking nitrite) and a positive control (direct dosing of pre-synthesized N-nitrosomethylbutylamine) to validate the endogenous conversion efficiency.

Pathway Visualization

G A NMBA HCl + NaNO2 (Oral Gavage) B Gastric Acid (pH 1-3) A->B Ingestion C N-Nitrosomethylbutylamine (In Vivo Formation) B->C Endogenous Nitrosation D CYP450 Activation (α-hydroxylation) C->D Hepatic/Esophageal Metabolism E DNA Alkylation (Mutagenesis) D->E Diazonium Ion Formation

Endogenous nitrosation of NMBA HCl and subsequent CYP450-mediated genotoxicity pathway.

References

  • N-methylbutylamine (bifemelane) and other 4-(O-benzylphenoxy)
  • Source: PubMed (nih.gov)
  • Source: PubMed (nih.gov)
  • Source: PubMed (nih.gov)

Technical Notes & Optimization

Troubleshooting

Technical Support Center: N-Methylbutylamine Hydrochloride Synthesis

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of N-methylbutylamine hydrochloride. The following sections provide in-depth troubleshooting advice, answers t...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of N-methylbutylamine hydrochloride. The following sections provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate common challenges and optimize your reaction yield and purity.

Overview of the Primary Synthesis Pathway: Reductive Amination

The most prevalent and efficient method for synthesizing N-methylbutylamine is the reductive amination of butyraldehyde with methylamine. This reaction proceeds in two key stages:

  • Imine/Iminium Ion Formation: Butyraldehyde reacts with methylamine under mildly acidic conditions to form a Schiff base (imine), which is in equilibrium with its protonated form, the iminium ion.

  • Reduction: A reducing agent, introduced into the reaction mixture, selectively reduces the C=N double bond of the iminium ion to yield the secondary amine, N-methylbutylamine.

The free amine is then typically isolated and converted to its hydrochloride salt for improved stability and handling. While robust, this pathway is sensitive to several parameters that can impact yield and purity.

General Experimental Workflow

The overall process from starting materials to the final hydrochloride salt follows a logical sequence of synthesis and purification steps.

G cluster_0 Synthesis cluster_1 Workup & Isolation cluster_2 Purification & Salt Formation A 1. Reagent Mixing (Butyraldehyde, Methylamine, Solvent, Acid Catalyst) B 2. Imine Formation A->B C 3. Reduction (Add Reducing Agent) B->C D 4. Quench Reaction C->D Reaction Complete E 5. pH Adjustment (Basic) & Extraction D->E F 6. Dry & Concentrate Organic Phase E->F G 7. Purify Free Amine (e.g., Distillation) F->G Crude Free Amine H 8. Salt Formation (Add HCl solution) G->H I 9. Isolate & Dry HCl Salt (Filtration) H->I J J I->J Final Product

Caption: General workflow for N-methylbutylamine HCl synthesis.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses specific issues that may arise during the synthesis.

Q1: My yield of N-methylbutylamine hydrochloride is consistently low. What are the potential causes and how can I improve it?

Low yield is a common frustration that can typically be traced back to one of three areas: inefficient iminium ion formation, competing side reactions, or sub-optimal reaction conditions.

  • Cause A: Inefficient Imine/Iminium Formation The formation of the iminium ion intermediate is a critical, pH-sensitive equilibrium. For this reaction to proceed efficiently, the pH must be carefully controlled, typically within a mildly acidic range of 4-6.[1][2]

    • If the pH is too low (<4): The methylamine nucleophile becomes excessively protonated to form methylammonium, rendering it unreactive towards the carbonyl group.

    • If the pH is too high (>7): The carbonyl group of butyraldehyde is not sufficiently activated by protonation, slowing the initial nucleophilic attack by the amine.[1] Solution: Incorporate a mild acid catalyst, such as acetic acid, into your reaction mixture to maintain the pH in the optimal 4-6 range.[1]

  • Cause B: Premature Reduction of Butyraldehyde A significant cause of yield loss is the reduction of the starting material, butyraldehyde, to butanol.[3] This occurs when the chosen reducing agent is too aggressive and not selective for the iminium ion over the aldehyde. Solution: Employ a milder, more selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice as it is less reactive towards aldehydes and ketones but highly effective at reducing the protonated iminium ion.[2][4] Sodium cyanoborohydride (NaBH₃CN) is another excellent option.[1][2] If you must use the more powerful sodium borohydride (NaBH₄), it is crucial to allow sufficient time for the imine to form before adding the reductant.[5]

  • Cause C: Sub-optimal Reaction Conditions Reaction kinetics can be influenced by concentration, temperature, and reaction time. Solution:

    • Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of methylamine can help drive the imine formation equilibrium forward. However, avoid a large excess, as this can complicate downstream purification.[1]

    • Temperature & Time: Most reductive aminations proceed well at room temperature. If the reaction is sluggish, gentle heating (e.g., to 40-50°C) can increase the rate. Monitor the reaction's progress by TLC or LC-MS to determine the optimal time and avoid potential side-product formation from prolonged heating.[1]

Q2: I am observing significant amounts of side products. What are they and how can I minimize them?

Impurity profiling is key to optimizing your reaction. The most common side products in this synthesis are butanol, tertiary amines, and aldol condensation products.

  • Side Product A: Butanol As mentioned in Q1, butanol is formed from the undesired reduction of butyraldehyde.[3] Solution: The most effective way to prevent this is by using a selective reducing agent like NaBH(OAc)₃ or NaBH₃CN that preferentially reduces the iminium intermediate.[1][2][5]

  • Side Product B: Tertiary Amines (e.g., N,N-dimethylbutylamine) Over-alkylation can occur, leading to the formation of tertiary amines. This is a known issue in amine synthesis.[2][3] Solution: Careful control of stoichiometry is the primary defense. Avoid a large excess of the methylating source. One study notes that the addition of NaOH was used to limit the formation of tertiary amines in the manufacture of N-methylbutylamine.[3]

  • Side Product C: Aldol Condensation Products Butyraldehyde possesses α-hydrogens and can undergo self-condensation under either acidic or basic conditions, leading to complex, high-molecular-weight impurities.[1] Solution: To minimize aldol reactions, slowly add the butyraldehyde to the reaction mixture containing the methylamine.[3] This keeps the instantaneous concentration of the aldehyde low, favoring the faster imine formation over the slower aldol condensation. Maintaining strict temperature and pH control is also critical.[1]

Q3: How do I choose the right reducing agent for this synthesis?

The choice of hydride source is one of the most critical decisions in designing a successful reductive amination. The three most common agents have distinct properties.

Reducing AgentFormulaKey Characteristics & Optimal ConditionsProsCons
Sodium Borohydride NaBH₄Powerful reductant. Can reduce aldehydes/ketones. Must be added after imine formation is complete. Solvents: MeOH, EtOH.[5]Inexpensive, readily available.Low selectivity, can reduce starting aldehyde, leading to butanol and lower yield.[1][2]
Sodium Cyanoborohydride NaBH₃CNMild reductant, stable in mildly acidic conditions (pH 4-6). Can be added at the start of the reaction (one-pot). Solvents: MeOH.[4][5]High selectivity for iminium ions, water-insensitive.[5]Highly toxic (cyanide byproduct), requires careful handling and waste disposal.
Sodium Triacetoxyborohydride NaBH(OAc)₃Mild reductant, often considered the "gold standard." Does not readily reduce aldehydes. Solvents: Aprotic solvents like DCM, DCE, THF.[1][5]Excellent selectivity, low toxicity, high yields are common.Moisture-sensitive, more expensive than NaBH₄.
Q4: What is the best way to isolate and purify the final N-methylbutylamine hydrochloride product?

Proper workup and purification are essential for obtaining a high-purity final product. The process involves isolating the free amine first, then converting it to the hydrochloride salt.

  • Aqueous Workup: After the reaction is complete, cool the mixture in an ice bath and cautiously quench any remaining reducing agent with water or dilute acid.

  • Acid-Base Extraction: Adjust the pH of the aqueous solution to >11 with a strong base (e.g., NaOH) to deprotonate the amine salt and generate the free N-methylbutylamine. Extract the free amine into an organic solvent like diethyl ether or dichloromethane. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.[6]

  • Purification of Free Amine: N-methylbutylamine is a volatile liquid (b.p. 90-92°C). For high purity, it can be distilled from the concentrated organic extract.[7]

  • Hydrochloride Salt Formation: Dissolve the purified free amine in a dry, aprotic solvent (e.g., diethyl ether or ethyl acetate). Slowly add a stoichiometric amount of HCl solution (e.g., 2M HCl in diethyl ether) with stirring. The N-methylbutylamine hydrochloride salt, being insoluble in these solvents, will precipitate out.[8][9]

  • Final Isolation: Collect the precipitated salt by vacuum filtration. Wash the filter cake with a small amount of cold, dry solvent (e.g., diethyl ether) to remove any surface impurities. Dry the final product under vacuum. The purity can be confirmed by NMR and melting point analysis.

Reaction Mechanism & Protocols

Reductive Amination Mechanism

The reaction proceeds via nucleophilic attack of the amine on the protonated carbonyl, followed by dehydration to form an iminium ion, which is then reduced by the hydride.

G Butyraldehyde Butyraldehyde ProtonatedCarbonyl Protonated Carbonyl (Activated) Butyraldehyde->ProtonatedCarbonyl + H⁺ Methylamine Methylamine p1 Methylamine->p1 + ProtonatedCarbonyl->p1 Hemiaminal Hemiaminal Intermediate Iminium Iminium Cation Hemiaminal->Iminium - H₂O p2 Iminium->p2 Product N-Methylbutylamine Hydride [H⁻] (from Reductant) Hydride->p2 p1->Hemiaminal Nucleophilic Attack p2->Product Reduction p3

Caption: Mechanism of reductive amination.

Protocol 1: Synthesis using Sodium Triacetoxyborohydride

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add methylamine (as a solution in THF or EtOH, 1.2 eq.) and anhydrous dichloromethane (DCM).

  • Acidification: Add glacial acetic acid (1.2 eq.) to the solution and stir for 5 minutes.

  • Aldehyde Addition: Add butyraldehyde (1.0 eq.) dropwise to the stirred solution at room temperature. Allow the mixture to stir for 30-60 minutes to facilitate imine formation.

  • Reduction: In a single portion, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.). A slight exotherm may be observed.

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress using TLC or GC-MS.

  • Workup: Once the reaction is complete, slowly pour the mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench the reaction. Stir until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-methylbutylamine free base.

Protocol 2: Conversion to Hydrochloride Salt
  • Dissolution: Dissolve the crude or distilled N-methylbutylamine free base from the previous protocol in a minimal amount of anhydrous diethyl ether.

  • Precipitation: While stirring, slowly add a 2.0 M solution of HCl in diethyl ether (1.0 eq.) dropwise. A white precipitate of N-methylbutylamine hydrochloride will form immediately.

  • Digestion: Continue stirring the resulting slurry for 30 minutes at room temperature to ensure complete precipitation.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing & Drying: Wash the filter cake with a small volume of cold, anhydrous diethyl ether. Dry the white solid in a vacuum oven to a constant weight.

References

  • The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control. (n.d.). Google Scholar.
  • Technical Support Center: Reductive Amination for Secondary Amine Synthesis. (n.d.). Benchchem.
  • Dangerfield, E. M., Plunkett, C. H., Win-Mason, A. L., Stocker, B. L., & Timmer, M. S. M. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. Journal of Organic Chemistry, 75(16), 5470–5477. [Link]

  • Ogo, S., Uehara, K., Abura, T., & Fukuzumi, S. (2001). pH-Dependent Transfer Hydrogenation, Reductive Amination, and Dehalogenation of Water-Soluble Carbonyl Compounds and Alkyl Halides Promoted by Cp*Ir Complexes. Organometallics, 20(20), 4368–4376. [Link]

  • n-methylbutylamine. (n.d.). Organic Syntheses Procedure.
  • Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry.
  • Gaspari, M., Cuda, F., Di-Gioia, S., et al. (2014). pH-regulated formation of side products in the reductive amination approach for differential labeling of peptides in relative quantitative experiments. Electrophoresis, 35(9), 1259-67. [Link]

  • Reductive Amination - Common Conditions. (n.d.).
  • Borch Reductive Amination. (2014, May 3).
  • An In-Depth Technical Guide to the Synthesis of N-Methyldibutylamine. (n.d.). Benchchem.
  • PROCESS FOR THE PRODUCTION OF N-METHYLBUTYLAMINE. (n.d.).
  • Kim, S., et al. (2025). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. The Journal of Organic Chemistry. [Link]

  • Reductive amination in case of secondary amines. (2019, July 25). Chemistry Stack Exchange.
  • N-Methylbutylamine for synthesis. (n.d.). Sigma-Aldrich.
  • Synthesis of Secondary N‑Methylamines via Reductive Amination of Aldehydes with N‑Boc‑N‑Methylamine Using Me2SiHCl. (2025, October 7).
  • Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc. (2025, October 17).
  • methylamine hydrochloride. (n.d.). Organic Syntheses Procedure.

Sources

Optimization

Troubleshooting N-methylbutylamine hydrochloride crystallization and precipitation problems

Welcome to the Technical Support Center for N-methylbutylamine hydrochloride (NMBA HCl) crystallization. As a Senior Application Scientist, I have designed this guide to move beyond generic advice.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for N-methylbutylamine hydrochloride (NMBA HCl) crystallization. As a Senior Application Scientist, I have designed this guide to move beyond generic advice. Crystallizing secondary amine hydrochlorides is notoriously challenging due to their propensity for liquid-liquid phase separation (LLPS) and extreme hygroscopicity.

This guide dissects the thermodynamic causality behind these failures and provides self-validating, field-proven protocols to ensure you isolate high-purity, free-flowing crystalline APIs.

Part 1: The Mechanistic Reality of Amine Hydrochloride Crystallization

Before troubleshooting, we must understand the physical chemistry governing NMBA HCl. The two primary failure modes in its isolation are "Oiling Out" (LLPS) and Deliquescence (Moisture Uptake) .

When an amine hydrochloride solution becomes highly supersaturated—often due to rapid cooling or aggressive anti-solvent addition—it may cross the spinodal boundary before solid nucleation can occur[1]. Instead of forming crystals, the system minimizes its free energy by separating into two liquid phases: a solute-rich "oil" and a solute-lean continuous phase[2]. Because both phases share identical chemical potentials, the thermodynamic driving force for crystallization stalls, leading to process failure or severe agglomeration[3].

Furthermore, the chloride counterion in NMBA HCl is a strong hydrogen-bond acceptor. Upon exposure to ambient humidity, it rapidly absorbs water, disrupting the crystal lattice and causing the solid to dissolve in its own absorbed moisture (deliquescence)[4].

LLPS_Mechanism A Supersaturated NMBA HCl Solution B Rapid Cooling / Fast Anti-Solvent A->B E Controlled Cooling + Seeding (1-2 wt%) A->E C Spinodal Decomposition (LLPS / Oiling Out) B->C D Agglomerated Crystals with Impurities C->D F Primary Nucleation Bypasses LLPS E->F G High-Purity Crystalline API F->G

Thermodynamic pathways comparing LLPS-induced agglomeration vs. seeding-directed crystallization.

Part 2: Diagnostic Q&A (Troubleshooting Guide)

Q1: During cooling, my NMBA HCl forms a milky emulsion that settles into a viscous oil at the bottom of the reactor. Why is this happening, and how do I fix it? Causality: You are observing Liquid-Liquid Phase Separation (LLPS). This occurs when the solution is pushed into the thermodynamically unstable spinodal region before the activation energy for solid crystal nucleation is overcome[2]. The solute-rich droplets eventually nucleate, but because they are highly concentrated, they crash out as impure agglomerates[5]. Intervention: You must bypass the LLPS region by initiating crystallization within the metastable zone. Heat the mixture until it returns to a single clear phase. Cool it slowly to just below the solubility limit, and introduce 1.0–3.0 wt% of seed crystals. Seeding provides a pre-existing crystal lattice, bypassing the high energy barrier of primary nucleation and depleting the supersaturation before LLPS can occur[3].

Q2: I am using an anti-solvent precipitation method, but the resulting crystals entrap solvent and fail purity specifications. What is the mechanism behind this? Causality: Rapid anti-solvent addition induces localized supersaturation. Because the diffusion of the anti-solvent is slower than the phase separation kinetics, local spinodal regions form[1]. When crystals rapidly grow within these localized oil droplets, they physically fuse together, trapping the solute-lean solvent and dissolved impurities within the interstitial spaces[3]. Intervention: Limit the anti-solvent addition rate to < 0.05 Volumes/minute. Implement a temperature cycling protocol (e.g., heating by 5°C and cooling back down at 0.1 °C/min) immediately after nucleation. This promotes Ostwald ripening, where smaller, impure crystals dissolve and redeposit onto larger, purer crystals, effectively purging entrapped impurities.

Q3: The isolated NMBA HCl powder turns into a sticky paste upon exposure to ambient air during filtration. How can I prevent this? Causality: Secondary amine hydrochloride salts are highly hygroscopic. Atmospheric moisture acts as a plasticizer and solvent, penetrating the crystal lattice to form hydrates or causing complete deliquescence[4]. Intervention: Isolation must be treated as a moisture-sensitive unit operation. Perform filtration under a blanket of dry nitrogen. Wash the filter cake with a cold, anhydrous, non-polar solvent (e.g., cold heptane) to displace polar mother liquor. Immediately transfer the cake to a vacuum oven and dry at 40°C under deep vacuum (< 50 mbar).

Part 3: Validated Experimental Protocols

Protocol A: Seeding-Assisted Anti-Solvent Crystallization

Objective: To crystallize NMBA HCl from a solvent/anti-solvent system while actively suppressing LLPS.

  • Dissolution: Dissolve crude NMBA HCl in anhydrous Isopropanol (IPA) at 60°C to achieve a concentration of 150 mg/mL. Ensure complete dissolution (visual clarity).

  • Metastable Zone Entry: Cool the reactor to 45°C at a controlled rate of 0.5 °C/min.

  • Seeding: Introduce 2.0 wt% of milled, high-purity NMBA HCl seed crystals. Hold the temperature at 45°C for 60 minutes to allow the seed bed to mature and consume initial supersaturation.

  • Anti-Solvent Addition: Begin dosing anhydrous Heptane (anti-solvent) at a strict rate of 0.05 V/min until a 1:1 (v/v) IPA:Heptane ratio is achieved.

  • Final Cooling: Cool the suspension to 5°C at 0.1 °C/min to maximize yield.

  • Self-Validation Checkpoint: Monitor the solution using an in situ Particle Video Microscope (PVM) or Focused Beam Reflectance Measurement (FBRM)[2]. A successful process will show a steady increase in chord length counts. If PVM detects spherical droplet formation (LLPS), immediately halt anti-solvent addition and reheat by 10°C to dissolve the oil, then resume at a slower addition rate.

Protocol B: Anhydrous Reactive Crystallization

Objective: To synthesize and directly crystallize the salt from the free base, leveraging the reaction exotherm and low solubility in non-polar media[6].

  • Preparation: Dissolve N-methylbutylamine (free base) in anhydrous Methyl tert-butyl ether (MTBE) at 10 Volumes (10 mL/g).

  • Chilling: Cool the reactor jacket to 0°C.

  • Reactive Addition: Slowly bubble anhydrous HCl gas (or dose a standardized HCl in MTBE solution) into the reactor.

  • Exotherm Control: The protonation is highly exothermic. Modulate the HCl addition rate to ensure the internal reactor temperature strictly remains < 20°C.

  • Aging & Isolation: Once 1.05 equivalents of HCl are added, age the resulting white slurry at 5°C for 2 hours. Filter under a nitrogen blanket and wash with cold MTBE.

  • Self-Validation Checkpoint: Post-addition, verify the supernatant concentration via ATR-FTIR. The reactive crystallization is complete and validated when the dissolved free-base amine peak disappears and the solute concentration plateaus.

Reactive_Cryst N1 NMBA Free Base in MTBE N2 Anhydrous HCl Addition N1->N2 N3 T < 20°C Exotherm Control N2->N3 N4 Nucleation & Growth N3->N4 N5 Pure NMBA HCl Precipitate N4->N5

Step-by-step workflow for the anhydrous reactive crystallization of NMBA HCl.

Part 4: Quantitative Data & Matrices

Table 1: Solvent System Thermodynamics & LLPS Risk for Amine Hydrochlorides

Solvent SystemDielectric Constant (ε)Solubility ProfileLLPS RiskCausality / Mechanism
Ethanol / Water HighHighModerateCo-solvent effect widens the metastable zone, but rapid cooling induces spinodal decomposition.
MTBE / Heptane LowLowHighPoor solubility forces rapid supersaturation; extreme risk of oiling out if anti-solvent is fast.
Isopropanol (IPA) MediumModerateLowIdeal balance of solubility; supports steady hydrogen bonding with the HCl salt, controlling growth.

Table 2: Quantitative Process Parameters for NMBA HCl Crystallization

ParameterTarget RangeCritical Quality Attribute (CQA) ImpactValidation Metric
Seeding Load 1.0 - 3.0 wt%Prevents primary nucleation failure and LLPS.FBRM counts increase steadily without sudden spikes.
Cooling Rate 0.1 - 0.3 °C/minEnsures growth occurs on seeds rather than forming oils.Supernatant concentration decreases linearly (ATR-FTIR).
Anti-Solvent Rate < 0.05 V/minAvoids localized supersaturation and spinodal regions.Visual clarity maintained until seed addition/nucleation.
Drying Vacuum < 50 mbarPrevents moisture-induced deliquescence during isolation.Karl Fischer titration confirms < 0.5% water content.

References

  • The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separ
  • Liquid-Liquid Phase Separation in Crystalliz
  • Crystallization in the Presence of a Liquid−Liquid Phase Separation College of Engineering and Applied Science
  • Elucidating Liquid-Liquid Phase Separation Under Non-Equilibrium Conditions Doshisha University
  • Streamlined Synthesis of SHP2 Inhibitor GDC-1971 Enhanced by a Telescoped Schotten-Baumann SNAr and Reactive Crystallization Cascade ACS Public
  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Consider

Sources

Troubleshooting

Optimizing HPLC mobile phase and retention times for N-methylbutylamine hydrochloride

Welcome to the technical support center dedicated to the robust analysis of N-methylbutylamine hydrochloride by High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to the robust analysis of N-methylbutylamine hydrochloride by High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into method development, optimization, and troubleshooting. As a small, polar, secondary amine, N-methylbutylamine presents unique challenges in reversed-phase chromatography, primarily concerning retention and peak shape. This document will equip you with the foundational knowledge and practical steps to overcome these hurdles.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the HPLC analysis of N-methylbutylamine hydrochloride, providing a foundational understanding of key principles.

Q1: Why is N-methylbutylamine hydrochloride difficult to retain on a standard C18 column?

N-methylbutylamine is a small, polar molecule, which inherently limits its hydrophobic interaction with the non-polar stationary phase of a C18 column. In typical reversed-phase conditions (e.g., water/acetonitrile mobile phase), it will have very little retention and elute at or near the void volume. Furthermore, as a secondary amine, it is basic and will be protonated at acidic to neutral pH, increasing its polarity and further reducing retention.

Q2: What is the significance of the pKa of N-methylbutylamine for HPLC method development?

The pKa of the conjugate acid of N-methylbutylamine is approximately 10.9.[1][2] This is a critical parameter as it dictates the ionization state of the molecule at a given mobile phase pH. For optimal peak shape and reproducible retention in reversed-phase HPLC, it is generally recommended to work at a pH at least 2 units away from the analyte's pKa. For a basic compound like N-methylbutylamine, this means either a low pH (e.g., < 4) to ensure it is fully protonated or a high pH (e.g., > 12, which is often not feasible for standard silica columns) to keep it in its neutral form. Operating near the pKa can lead to a mixture of ionized and non-ionized forms, resulting in broad or split peaks.[3]

Q3: What causes peak tailing when analyzing N-methylbutylamine and how can it be mitigated?

Peak tailing for basic compounds like N-methylbutylamine is primarily caused by secondary interactions with residual silanol groups on the silica-based stationary phase.[4] At mid-range pH values (3-7), the amine is protonated (positively charged) and can interact with ionized, negatively charged silanol groups, leading to asymmetrical peaks.

Mitigation Strategies:

  • Low pH Mobile Phase: Using a mobile phase with a pH between 2.5 and 3.5 protonates the silanol groups, minimizing their interaction with the protonated amine.[3]

  • Mobile Phase Additives: Incorporating a competing base, like triethylamine (TEA), can mask the active silanol sites. However, TEA can shorten column lifetime and is not MS-friendly.

  • High pH Conditions: Using a hybrid or specially bonded silica column tolerant to high pH allows the analysis of the neutral form of the amine, which eliminates ionic interactions with silanols.

  • Ion-Pairing Chromatography: Adding an ion-pairing reagent to the mobile phase can form a neutral complex with the protonated amine, improving retention and peak shape.[5][6]

Q4: What are the alternative chromatographic modes for analyzing N-methylbutylamine?

Given its high polarity, several alternative modes to standard reversed-phase chromatography can be effective:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC uses a polar stationary phase and a mobile phase with a high concentration of organic solvent.[7][8][9] This mode is ideal for retaining and separating very polar compounds that are unretained in reversed-phase.[10]

  • Mixed-Mode Chromatography: These columns possess both reversed-phase and ion-exchange characteristics, offering a dual retention mechanism that can be very effective for polar amines.[11]

  • Ion-Pairing Chromatography (IPC): This technique uses a standard reversed-phase column but adds an ion-pairing reagent (e.g., heptafluorobutyric acid for MS or an alkyl sulfonate for UV) to the mobile phase.[5][12] The reagent pairs with the charged analyte, increasing its hydrophobicity and retention.

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common issues encountered during the analysis of N-methylbutylamine hydrochloride.

Problem 1: Poor or No Retention (Analyte Elutes at Void Volume)

This is the most common issue when starting with a standard reversed-phase method.

Potential Cause Explanation Recommended Action
Insufficient Hydrophobic Interaction The analyte is too polar for the C18 stationary phase under standard reversed-phase conditions.1. Introduce Ion-Pairing: Add an ion-pairing reagent like heptafluorobutyric acid (HFBA) at 0.1% or 5 mM sodium heptanesulfonate to the mobile phase.[5] 2. Switch to HILIC: Employ a HILIC column with a mobile phase of high organic content (e.g., >80% acetonitrile).[9][13] 3. Use a Mixed-Mode Column: A column with both reversed-phase and cation-exchange properties can provide the necessary retention.[11]
High Aqueous Content in Mobile Phase A high percentage of water in the mobile phase will quickly elute the polar N-methylbutylamine.For reversed-phase with an ion-pairing agent, start with a higher organic content than you might for a non-polar analyte.
Problem 2: Asymmetric or Tailing Peaks

Peak tailing compromises integration accuracy and resolution.

G start Peak Tailing Observed check_ph Is Mobile Phase pH 2.5 - 3.5? start->check_ph adjust_ph Adjust pH with Formic or Phosphoric Acid check_ph->adjust_ph No check_buffer Is a Buffer Used? (e.g., Phosphate, Formate) check_ph->check_buffer Yes adjust_ph->check_buffer add_buffer Add 10-25mM Buffer to Aqueous Phase check_buffer->add_buffer No check_column Is Column Old or Contaminated? check_buffer->check_column Yes add_buffer->check_column consider_alt Consider High pH Stable Column or HILIC check_column->consider_alt Yes solution Improved Peak Shape check_column->solution No, Issue Resolved flush_column Flush or Replace Column flush_column->solution consider_alt->solution

Caption: Troubleshooting workflow for peak tailing issues.

Problem 3: Drifting or Unstable Retention Times

Retention time instability prevents accurate peak identification and quantification.[14]

Factor Explanation Preventative/Corrective Actions
Mobile Phase pH For an ionizable compound like N-methylbutylamine, even a small change in pH (e.g., 0.1 units) can significantly shift retention time.[15]Use a buffer (e.g., 20-50 mM phosphate or formate) and ensure the mobile phase pH is within the buffer's effective range (pKa ± 1).[3] Always prepare fresh mobile phase daily.
Column Temperature A 1°C change in temperature can alter retention times by 1-2%.[14][15][16] Fluctuations in ambient lab temperature can cause gradual drift.Use a column oven to maintain a constant temperature (e.g., 30-40°C). Ensure adequate column equilibration time before starting a sequence.
Mobile Phase Composition Evaporation of the more volatile organic solvent (e.g., acetonitrile) from the mobile phase reservoir will increase the aqueous content, leading to longer retention times over a sequence.[17]Keep mobile phase reservoirs capped. Use fresh mobile phase for long analytical runs.
Column Equilibration Insufficient equilibration time, especially when using ion-pairing reagents or switching mobile phases, will cause retention times to drift at the beginning of a run.Equilibrate the column with at least 10-20 column volumes of the mobile phase. For ion-pairing, equilibration can take significantly longer.

Experimental Protocols

Here are starting points for method development. Optimization will be required based on your specific instrumentation and sample matrix.

Protocol 1: Ion-Pairing Reversed-Phase HPLC

This method is suitable for standard HPLC systems with UV detection.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 5 mM Sodium Heptanesulfonate in Water, pH adjusted to 3.0 with Phosphoric Acid

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% B to 40% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C

  • Injection Volume: 10 µL

  • Detection: UV at 210 nm (or derivatization for higher sensitivity)

Protocol 2: HILIC Method

This method is excellent for achieving high retention and is MS-compatible.

  • Column: HILIC (e.g., Amide or Silica phase), 2.1 x 100 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 95% B, hold for 2 minutes, decrease to 60% B over 10 minutes.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Detection: MS/MS or ELSD

G cluster_options Alternative Strategies start Analyte: N-methylbutylamine (Polar, Basic) rp_check Standard RP-HPLC (C18, ACN/H2O) start->rp_check no_retention Outcome: No Retention, Poor Peak Shape rp_check->no_retention ipc Ion-Pairing Chromatography (IPC) + Adds retention & improves shape - Complex equilibration, not ideal for MS no_retention->ipc hilic HILIC + Excellent retention for polar analytes + MS-friendly - Sensitive to water content no_retention->hilic mixed_mode Mixed-Mode Chromatography + Dual retention mechanism + Good for polar/charged analytes no_retention->mixed_mode

Caption: Decision tree for selecting an appropriate HPLC method.

References

  • Amines-Ion Pairing - Chromatography Forum. (n.d.). Retrieved from [Link]

  • Pettersson, C., & Schill, G. (1981). Separation of enantiomeric amines by ion-pair chromatography. Journal of Chromatography A, 204, 179-183. Retrieved from [Link]

  • Sagi-Kiss, V., Li, Y., Grover, S. J., Siems, K., Cirulli, F., Berry, A., ... & Lewis, M. R. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Journal of Proteome Research, 21(6), 1465-1478. Retrieved from [Link]

  • Chypre, M., & Noga, E. (2018). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Liquid Chromatography & Related Technologies, 41(15-16), 927-941. Retrieved from [Link]

  • Khan, I. U., & Ali, S. (2007). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Journal of Liquid Chromatography & Related Technologies, 30(4), 539-551. Retrieved from [Link]

  • Bechtholt, A. J., Martin, J. A., & Browman, K. E. (2001). Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites. Journal of Liquid Chromatography & Related Technologies, 24(16-17), 2531-2546. Retrieved from [Link]

  • Ion-pairing chromatography and amine derivatization provide complementary approaches for the targeted UPLC-MS analysis of the polar metabolome. (2022). ResearchGate. Retrieved from [Link]

  • Roemling, R., Sakata, M., & Kawai, Y. (2009). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC North America, 27(3), 234-242. Retrieved from [Link]

  • Hydrophilic Interaction Liquid Chromatography (HILIC). (2010). Research Journal of Pharmacy and Technology. Retrieved from [Link]

  • HPLC Retention Time Drift: Causes & Troubleshooting Guide. (2026). Timberline Instruments. Retrieved from [Link]

  • Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. (2006). ResearchGate. Retrieved from [Link]

  • HPLC Retention Time Variability. (n.d.). Scribd. Retrieved from [Link]

  • Separation of N-Methyl-tert-butylamine on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025). Phenomenex. Retrieved from [Link]

  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! (2025). PharmaCores. Retrieved from [Link]

  • Dolan, J. W. (2017). How Much Retention Time Variation Is Normal? LCGC North America, 35(5), 304-309. Retrieved from [Link]

  • Retention Time Variability in HPLC. (n.d.). Element Lab Solutions. Retrieved from [Link]

  • N-Methylbutylamine. (n.d.). LookChem. Retrieved from [Link]

  • N-Methylbutylamine. (n.d.). PubChem. Retrieved from [Link]

  • HPLC Methods for analysis of Methylamine. (n.d.). HELIX Chromatography. Retrieved from [Link]

Sources

Optimization

How to remove unreacted amine impurities from N-methylbutylamine hydrochloride

Technical Support Center: Purification of N-Methylbutylamine Hydrochloride Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Purification of N-Methylbutylamine Hydrochloride

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting and frequently asked questions regarding the purification of N-methylbutylamine hydrochloride, with a specific focus on the removal of unreacted amine impurities. Our goal is to equip you with the scientific principles and practical protocols necessary to achieve high-purity N-methylbutylamine hydrochloride for your critical applications.

Table of Contents

  • Troubleshooting & FAQs

    • My final N-methylbutylamine hydrochloride product is contaminated with unreacted butylamine. How can I remove it?

    • What is the most effective method for purifying N-methylbutylamine hydrochloride on a laboratory scale?

    • I'm struggling with the recrystallization of N-methylbutylamine hydrochloride. Can you provide some guidance?

    • How can I confirm the purity of my N-methylbutylamine hydrochloride after purification?

  • Purification Protocols

    • Protocol 1: Purification via Acid-Base Extraction

    • Protocol 2: Purification via Recrystallization

  • Technical Principles

    • The Chemistry of Acid-Base Extraction for Amine Purification

    • The Principles of Recrystallization for Amine Salts

  • Analytical Methods for Purity Assessment

  • References

Troubleshooting & FAQs

This section addresses common challenges encountered during the purification of N-methylbutylamine hydrochloride.

Q1: My final N-methylbutylamine hydrochloride product is contaminated with unreacted butylamine. How can I remove it?

A: Unreacted butylamine is a common impurity in the synthesis of N-methylbutylamine. Due to their similar basicities, separating these two amines can be challenging. An effective method to remove primary amines like butylamine from a secondary amine like N-methylbutylamine is through an acid-base extraction. This technique exploits the difference in how these amines react with certain reagents, allowing for their separation.[1][2][3]

  • Pro-Tip from the Field: Before proceeding with a lengthy purification, confirm the presence of butylamine using an analytical technique like Gas Chromatography-Mass Spectrometry (GC-MS). This will save you time and resources.

Q2: What is the most effective method for purifying N-methylbutylamine hydrochloride on a laboratory scale?

A: For laboratory-scale purification, a combination of acid-base extraction followed by recrystallization is highly effective. The acid-base extraction removes the bulk of the unreacted primary amine and other basic or acidic impurities.[3][4] Recrystallization then serves to remove any remaining trace impurities and provides the final product in a crystalline, high-purity form.[5][6]

Q3: I'm struggling with the recrystallization of N-methylbutylamine hydrochloride. Can you provide some guidance?

A: Successful recrystallization hinges on selecting the right solvent system. The ideal solvent should dissolve the N-methylbutylamine hydrochloride at an elevated temperature but have low solubility at cooler temperatures. For amine hydrochlorides, polar protic solvents or a mixture of a polar and a non-polar solvent often work well.

Troubleshooting Recrystallization:

IssuePotential CauseSuggested Solution
Product does not crystallize upon cooling The solution is not saturated; too much solvent was used.Evaporate some of the solvent to increase the concentration and then try cooling again.
Oily precipitate forms instead of crystals The cooling process is too rapid, or the solvent is not ideal.Allow the solution to cool slowly to room temperature before placing it in an ice bath. Try a different solvent system.[6]
Low recovery of the product The product has significant solubility in the cold solvent.Ensure the solution is thoroughly cooled in an ice bath before filtration. Use a minimal amount of cold solvent to wash the crystals.
  • Pro-Tip from the Field: A good starting point for solvent screening for N-methylbutylamine hydrochloride recrystallization is a mixture of isopropanol and diethyl ether. Dissolve the crude product in a minimal amount of hot isopropanol and then slowly add diethyl ether until the solution becomes slightly cloudy. Reheat to clarify and then allow to cool slowly.

Q4: How can I confirm the purity of my N-methylbutylamine hydrochloride after purification?

A: A multi-faceted analytical approach is recommended to confirm the purity of your final product.[7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique to identify and quantify volatile impurities like residual unreacted amines.[7][8] The sample would need to be neutralized to the free base before injection.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the purity of the final product and quantify any non-volatile impurities.[9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the N-methylbutylamine hydrochloride and can also be used for quantitative analysis (qNMR) to determine absolute purity.[7]

  • Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity.

Purification Protocols

Protocol 1: Purification via Acid-Base Extraction

This protocol describes the removal of unreacted primary amines (e.g., butylamine) from the secondary amine product, N-methylbutylamine.

Materials:

  • Crude N-methylbutylamine hydrochloride

  • Diethyl ether (or other suitable organic solvent)

  • 1 M Hydrochloric acid (HCl)

  • 3 M Sodium hydroxide (NaOH)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Erlenmeyer flasks

  • Beakers

  • pH paper or pH meter

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the crude N-methylbutylamine hydrochloride in water and add diethyl ether.

  • Basification: Slowly add 3 M NaOH solution while stirring until the aqueous layer is strongly basic (pH > 12). This converts the amine hydrochloride to the free amine, which will partition into the organic layer.

  • Extraction: Transfer the mixture to a separatory funnel. Shake vigorously, venting frequently. Allow the layers to separate and collect the organic layer.

  • Acidic Wash: Wash the organic layer with 1 M HCl. The N-methylbutylamine and any unreacted butylamine will be protonated and move into the aqueous layer.

  • Separation of Amines (Key Step): This step is not a simple extraction. To separate the primary and secondary amines, derivatization is often employed in a research setting. However, for bulk removal, exploiting the slight pKa difference through careful pH control during extraction can be attempted but is often inefficient. A more robust method is to proceed to the recrystallization step after the initial acid-base workup.

  • Isolation of N-methylbutylamine: To recover the N-methylbutylamine, the acidic aqueous layer from step 4 is made strongly basic (pH > 12) with 3 M NaOH. The free amine will separate out.

  • Final Extraction: Extract the free amine into a fresh portion of diethyl ether. Repeat the extraction two more times.

  • Drying and Concentration: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure to obtain the purified free N-methylbutylamine.

  • Salt Formation: To obtain the hydrochloride salt, dissolve the free amine in a suitable solvent (e.g., diethyl ether) and add a stoichiometric amount of ethereal HCl or bubble HCl gas through the solution. The N-methylbutylamine hydrochloride will precipitate and can be collected by filtration.

Protocol 2: Purification via Recrystallization

This protocol is for the final purification of N-methylbutylamine hydrochloride.

Materials:

  • Crude N-methylbutylamine hydrochloride

  • Isopropanol

  • Diethyl ether

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Büchner funnel and flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude N-methylbutylamine hydrochloride in an Erlenmeyer flask. Add a minimal amount of hot isopropanol to dissolve the solid completely.

  • Induce Crystallization: While the solution is still warm, slowly add diethyl ether until you observe persistent cloudiness.

  • Re-dissolution: Gently heat the mixture until the solution becomes clear again.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[6]

  • Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold diethyl ether to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Technical Principles

The Chemistry of Acid-Base Extraction for Amine Purification

Acid-base extraction is a powerful liquid-liquid extraction technique used to separate organic compounds based on their acidic or basic properties.[1][2] Amines are organic bases. When an amine is treated with an acid, it gets protonated to form a water-soluble ammonium salt.[3] This salt will preferentially partition into the aqueous phase from an immiscible organic phase. Subsequently, treating the aqueous layer with a base will deprotonate the ammonium salt, regenerating the water-insoluble free amine, which can then be extracted back into an organic solvent.[4]

AcidBaseExtraction cluster_organic Organic Phase cluster_aqueous Aqueous Phase Crude_Amine Crude N-methylbutylamine (in organic solvent) Amine_Salt Ammonium Salt (in aqueous acid) Crude_Amine->Amine_Salt  + Aqueous Acid (e.g., HCl) (Protonation) Free_Amine Purified Free Amine (in organic solvent) Basified_Aqueous Basified Aqueous Layer Amine_Salt->Basified_Aqueous  + Aqueous Base (e.g., NaOH) (Deprotonation) Basified_Aqueous->Free_Amine  + Organic Solvent (Back-extraction)

Caption: Workflow for Acid-Base Purification of Amines.

The Principles of Recrystallization for Amine Salts

Recrystallization is a purification technique for solid compounds.[5] The principle is based on the differential solubility of a compound and its impurities in a particular solvent or solvent mixture at different temperatures.[6] An impure solid is dissolved in a hot solvent to create a saturated solution. As the solution cools, the solubility of the desired compound decreases, and it crystallizes out, leaving the more soluble impurities behind in the solution.

Recrystallization A Impure Solid B Dissolve in Minimal Hot Solvent A->B C Saturated Solution (Impurities Dissolved) B->C D Slow Cooling C->D E Pure Crystals Form D->E F Filtration E->F G Purified Solid F->G H Mother Liquor (Impurities Remain in Solution) F->H

Caption: The Process of Purification by Recrystallization.

Analytical Methods for Purity Assessment

Analytical TechniquePrimary UseSample Preparation
Gas Chromatography-Mass Spectrometry (GC-MS) Identification and quantification of volatile impurities.Neutralize the hydrochloride salt to the free base and dissolve in a volatile solvent.[7]
High-Performance Liquid Chromatography (HPLC) Quantitative analysis of the main component and non-volatile impurities.Dissolve the sample in a suitable mobile phase. Derivatization may be required for UV detection.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation and absolute purity determination (qNMR).Dissolve the sample in a deuterated solvent.
Melting Point Analysis Assessment of overall purity.A small amount of the dry, crystalline solid is required.

References

  • Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Retrieved from [Link]

  • Scent.vn. (n.d.). N-Methylbutylamine CAS# 110-68-9: Odor profile, Molecular properties, Suppliers & Regulation. Retrieved from [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • Engineering Ideas Clinic - Confluence. (n.d.). What is an Acid and Base Extraction?. Retrieved from [Link]

  • Organic Syntheses. (n.d.). n-methylbutylamine. Retrieved from [Link]

  • Organic Syntheses. (n.d.). methylamine hydrochloride. Retrieved from [Link]

  • HELDA. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Retrieved from [Link]

  • YouTube. (2020, March 21). Acid-Base Extraction Tutorial. Retrieved from [Link]

  • Unknown. (n.d.). recrystallization, filtration and melting point. Retrieved from [Link]

  • LCGC. (2015, July 1). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. Retrieved from [Link]

  • University of Toronto. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2007, September 15). Methylamine Purification. Retrieved from [Link]

  • Unknown. (n.d.). 80 1. Methanamine (methylamine); CHsN; [74-89-5] N-Methylmethanamine (dimethylamine); C2H7N. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]

  • Unknown. (n.d.). RECRYSTALLISATION. Retrieved from [Link]

  • Google Patents. (n.d.). US4283254A - Methylamines purification by distillation and purge.
  • Espacenet. (1981, October 14). Methylamines purification process. Retrieved from [Link]

  • Chromatography Forum. (2008, May 7). removing butylamine from hypersil c18. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: N-Methylbutylamine Hydrochloride vs. Free Base in Organic Synthesis

Executive Summary For researchers and drug development professionals, the selection between an amine's free base and its hydrochloride (HCl) salt is a critical parameter in synthetic route design. N-methylbutylamine, a v...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, the selection between an amine's free base and its hydrochloride (HCl) salt is a critical parameter in synthetic route design. N-methylbutylamine, a versatile secondary aliphatic amine, is widely utilized in the synthesis of pharmaceuticals, agrochemicals, and complex nitrogen-containing heterocycles.

This guide provides an objective, data-supported comparison between N-methylbutylamine free base and N-methylbutylamine hydrochloride . By examining their physicochemical properties, mechanistic behavior, and performance in key organic transformations (amidation and reductive amination), this document establishes a framework for optimizing reaction conditions, maximizing yields, and ensuring protocol reproducibility.

Physicochemical Properties & Mechanistic Causality

The fundamental difference between the free base and the HCl salt lies in the availability of the nitrogen's lone pair. In the free base, the lone pair is active, rendering the molecule highly nucleophilic but also susceptible to autoxidation and degradation over time[1]. In contrast, the hydrochloride salt represents a "latent" reactive state; protonation of the amine protects the lone pair, drastically improving shelf-life and handling safety, but rendering it non-nucleophilic until an auxiliary base is introduced[2][3].

Table 1: Comparative Physicochemical Profile
PropertyN-Methylbutylamine (Free Base)N-Methylbutylamine Hydrochloride
Physical State Clear, colorless to pale yellow liquidCrystalline solid / Powder
Volatility & Odor Highly volatile, strong ammoniacal/fishy odorNon-volatile, odorless
Nucleophilicity High (Immediate lone pair availability)None (Requires in situ deprotonation)
Storage Stability Poor (Prone to autoxidation and CO₂ absorption)Excellent (Bench-stable indefinitely)
Solubility Soluble in most organic solvents (DCM, Et₂O)Soluble in water, MeOH; insoluble in non-polar solvents
The Causality of Reactivity

To utilize the HCl salt in a nucleophilic substitution or coupling reaction, the system must be "free-based" in situ. This is typically achieved by adding a stoichiometric amount of a non-nucleophilic tertiary amine, such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)[3]. If this step is omitted, reactions like DCC-mediated amide coupling will fail because the protonated secondary amine cannot attack the activated electrophile.

G Salt N-Methylbutylamine HCl (Latent / Stable) Free Free Base (Nucleophilic) Salt->Free Deprotonation Base + DIPEA / TEA (Proton Scavenger) Base->Free Product Target Product Free->Product Nucleophilic Attack Electrophile Electrophile (e.g., Acyl Chloride) Electrophile->Product

Activation pathway of amine hydrochloride salts for nucleophilic reactions.

Application: Tertiary Amide Bond Formation (Amidation)

N-methylbutylamine is frequently N-acylated to form tertiary amides. When using the free base, the reaction proceeds directly with active esters, acyl chlorides, or coupling reagents. When using the HCl salt, the persistent protons must be actively removed from the reaction mixture to prevent the stalling of the catalytic cycle or the quenching of the coupling reagent[1].

Table 2: Experimental Performance in Amidation

Data derived from the N-acylation of N-methylbutylamine using functionalized tetrazoles as latent active esters[4].

Reagent FormElectrophileAuxiliary BaseSolventTimeIsolated Yield
Free Base N-2,4-dinitrophenyltetrazole (Active Ester)None requiredToluene24 h92%
HCl Salt N-2,4-dinitrophenyltetrazole (Active Ester)TEA (1.1 equiv.)Toluene / DCM24 h~90%
Self-Validating Protocol: Amidation using the HCl Salt

This protocol utilizes a self-validating feedback loop via Thin Layer Chromatography (TLC) to ensure the complete liberation of the free base and subsequent coupling.

  • Preparation: Suspend N-methylbutylamine hydrochloride (1.0 mmol) in anhydrous Dichloromethane (DCM, 5 mL) under an inert argon atmosphere.

  • Activation (Free-Basing): Add DIPEA (1.2 mmol) dropwise at 0 °C. Validation: The suspension will transition to a clear solution as the HCl salt is neutralized and the free base dissolves in the organic phase.

  • Electrophile Addition: Slowly add the activated carboxylic acid or acyl chloride (0.9 mmol, to ensure the amine is the limiting reagent for easier purification).

  • Reaction Monitoring: Stir at room temperature. Monitor via TLC (Hexane/EtOAc 7:3). The disappearance of the electrophile spot confirms the nucleophilic attack by the liberated N-methylbutylamine.

  • Workup: Quench with saturated aqueous NaHCO₃. The organic layer is washed with 1M HCl to remove unreacted DIPEA and residual N-methylbutylamine, ensuring the isolated organic phase contains only the neutral tertiary amide product.

Application: Reductive Amination

Reductive amination converts a carbonyl compound (aldehyde or ketone) and N-methylbutylamine into a more complex tertiary amine. Here, the HCl salt often provides a distinct mechanistic advantage . The formation of the intermediate iminium ion requires a slightly acidic environment (pH 4-5). The inherent acidity of the amine hydrochloride salt can auto-catalyze the formation of the hemiaminal and its subsequent dehydration into the iminium ion, bypassing the need for exogenous acids like acetic acid.

G Carbonyl Carbonyl Compound (Aldehyde/Ketone) Hemiaminal Hemiaminal Intermediate Carbonyl->Hemiaminal Nucleophilic Addition Amine N-Methylbutylamine (Secondary Amine) Amine->Hemiaminal Nucleophilic Addition Iminium Iminium Ion (Requires Mild Acid) Hemiaminal->Iminium - H2O (Acid Catalyzed) Product Tertiary Amine Product Iminium->Product Hydride Transfer Reduction Reducing Agent (e.g., NaBH(OAc)3) Reduction->Product

Mechanistic sequence of reductive amination yielding a tertiary amine.

Table 3: Reductive Amination Strategy Comparison
ParameterFree Base StrategyHydrochloride Salt Strategy
Acid Additive Requires Acetic Acid (1-2 equiv.)Often none required (Self-buffering)
Preferred Reductant NaBH(OAc)₃ or NaBH₃CNNaBH₃CN (Tolerates protic conditions)
Byproduct Risk Direct reduction of carbonyl (alcohol)Minimal (Iminium forms rapidly)
Self-Validating Protocol: Reductive Amination using the Free Base
  • Iminium Formation: Dissolve the target aldehyde (1.0 mmol) and N-methylbutylamine free base (1.1 mmol) in 1,2-dichloroethane (DCE, 5 mL). Add glacial acetic acid (1.0 mmol) to adjust the pH to ~4.5.

  • Equilibration: Stir for 30 minutes at room temperature. Causality: Allowing the iminium ion to fully form before adding the reductant prevents the competitive direct reduction of the aldehyde to a primary alcohol.

  • Reduction: Add Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.4 mmol) in portions.

  • Validation & Quench: Stir for 12 hours. Quench with 1N NaOH to neutralize the acetic acid and free-base the newly formed tertiary amine product, driving it into the organic layer during extraction.

Strategic Selection Guide

When designing a synthetic route involving N-methylbutylamine, use the following decision matrix:

  • Choose the Hydrochloride Salt when:

    • You are purchasing bulk material for long-term storage (prevents autoxidation and yellowing)[1].

    • You are performing reductive aminations where mild intrinsic acidity is beneficial.

    • You require precise stoichiometric weighing (solids are easier to weigh accurately than volatile liquids).

  • Choose the Free Base when:

    • The reaction is highly sensitive to exogenous salts or auxiliary bases (e.g., specific transition-metal catalyzed cross-couplings).

    • You are performing reactions in non-polar solvents (like Hexane or Toluene) where the HCl salt and DIPEA-HCl byproducts exhibit severe insolubility issues.

References

  • Hydrochloride - Wikipedia Source: Wikipedia URL:[Link]

  • Hydrochloride salt of amine : r/OrganicChemistry Source: Reddit URL:[Link]

  • Synthesis, Reactivity, Functionalization, and ADMET Properties of Silicon-Containing Nitrogen Heterocycles Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • Functionalized Tetrazoles as Latent Active Esters in the Synthesis of Amide Bonds Source: Organic Letters (ACS Publications) URL:[Link]

Sources

Comparative

Comparative Analysis of N-Methylbutylamine Hydrochloride Synthetic Pathways: A Technical Guide for Process Chemists

Introduction N-Methylbutylamine (NMBA) and its hydrochloride salt (CAS: 6973-82-6) are critical secondary aliphatic amine building blocks utilized extensively in the synthesis of active pharmaceutical ingredients (APIs),...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction N-Methylbutylamine (NMBA) and its hydrochloride salt (CAS: 6973-82-6) are critical secondary aliphatic amine building blocks utilized extensively in the synthesis of active pharmaceutical ingredients (APIs), such as the neuroprotective agent Bifemelane hydrochloride ()[1]. Synthesizing secondary amines with high chemoselectivity is a notorious challenge in organic chemistry. The primary hurdle is overalkylation: the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to the formation of undesired tertiary amines and quaternary ammonium salts ()[2].

This guide provides an objective, data-driven comparison of the two primary synthetic pathways for N-methylbutylamine hydrochloride: Reductive Amination and Direct Alkylation . By analyzing the mechanistic causality and providing self-validating experimental protocols, this guide serves as an authoritative resource for process chemists optimizing amine synthesis.

Pathway 1: Reductive Amination (The Gold Standard)

Expertise & Causality Reductive amination is the industry-standard method for synthesizing secondary amines like N-methylbutylamine ()[3]. The reaction involves the condensation of butyraldehyde with methylamine to form an intermediate imine (N-butylidenemethylamine). Because imine formation occurs only once per amine equivalent, the pathway inherently prevents overalkylation. Subsequent reduction of the C=N bond—typically using sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation—yields the pure secondary amine. The hydrochloride salt is then easily precipitated by introducing HCl, which also serves to protonate the amine, rendering it stable and highly soluble in aqueous media for biological applications.

Experimental Protocol: Reductive Amination Self-Validating System: The cessation of water byproduct formation during the Dean-Stark condensation step validates complete imine conversion prior to initiating the reduction phase.

  • Imine Formation: In a round-bottom flask equipped with a Dean-Stark trap, combine 1.0 equivalent of butyraldehyde and 1.1 equivalents of methylamine (as a solution in THF or methanol). Stir at room temperature for 2 hours. If using a solvent like benzene or toluene, heat to reflux to azeotropically remove water ()[4].

  • Reduction: Cool the mixture to 0°C. Slowly add 1.2 equivalents of sodium cyanoborohydride (NaBH₃CN) in small portions. Maintain the pH around 5-6 by adding glacial acetic acid dropwise. Stir for 12 hours at room temperature.

  • Workup: Quench the reaction with 1M NaOH to neutralize the acid and destroy excess hydride. Extract the aqueous layer with diethyl ether (3x). Dry the combined organic layers over anhydrous Na₂SO₄.

  • Hydrochloride Salt Formation: Filter the drying agent. Cool the organic filtrate in an ice bath and bubble anhydrous HCl gas through the solution (or add a stoichiometric amount of 2M HCl in diethyl ether). The N-methylbutylamine hydrochloride will precipitate as a white solid. Filter, wash with cold ether, and dry under vacuum.

ReductiveAmination A Butyraldehyde + Methylamine B Imine Intermediate A->B Condensation (-H2O) C Reduction (NaBH3CN or H2/Pd) B->C D N-Methylbutylamine (Free Base) C->D Hydride Transfer E HCl Addition D->E F N-Methylbutylamine Hydrochloride E->F Salt Formation

Workflow of Reductive Amination for N-Methylbutylamine Hydrochloride Synthesis.

Pathway 2: Direct Alkylation (The Competitive Deprotonation Strategy)

Expertise & Causality Historically, direct alkylation of amines is avoided because of the runaway train of SN₂ reactions leading to exhaustive methylation or butylation ()[2]. However, modern process chemistry utilizes a competitive deprotonation/protonation strategy to make this viable ()[5]. By reacting methylamine hydrochloride (instead of the free base) with butyl bromide in the presence of a carefully selected weak base like N,N-Diisopropylethylamine (DIPEA), the primary amine is selectively deprotonated to react. Once the secondary amine (N-methylbutylamine) forms, it is rapidly protonated by the hydrobromide/hydrochloride system in the reaction mixture. This protonation masks the secondary amine's lone pair, blocking it from participating in further SN₂ alkylation.

Experimental Protocol: Chemoselective Direct Alkylation Self-Validating System: The presence of a single product spot on TLC (visualized with Ninhydrin) confirms that the protonation masking successfully halted the reaction at the monoalkylation stage.

  • Reactant Preparation: In a dry flask under nitrogen, suspend 1.0 equivalent of methylamine hydrochloride in anhydrous N,N-Dimethylformamide (DMF).

  • Base Addition: Add 1.1 equivalents of DIPEA. Stir for 15 minutes at 20–25°C to establish the acid-base equilibrium.

  • Alkylation: Dropwise, add 1.0 equivalent of 1-bromobutane. Maintain the temperature strictly below 25°C to prevent side reactions (such as formylation by DMF). Stir for 8–10 hours.

  • Workup & Isolation: Dilute the mixture with water and extract with ethyl acetate to remove unreacted starting materials and DMF. The aqueous layer contains the protonated N-methylbutylamine. Basify the aqueous layer to pH > 12 with NaOH, extract the free amine into diethyl ether, and then treat with ethereal HCl to precipitate N-methylbutylamine hydrochloride.

DirectAlkylation A Methylamine HCl + Butyl Bromide B Weak Base (DIPEA) Selective Deprotonation A->B C Free Methylamine (Nucleophilic) B->C D SN2 Alkylation C->D E N-Methylbutylamine (Secondary Amine) D->E F Rapid Protonation (Blocks Overalkylation) E->F Acid-Base Equilibrium G N-Methylbutylamine HCl (Isolated Product) F->G Workup & Isolation

Chemoselective Direct Alkylation via Competitive Deprotonation-Protonation Strategy.

Comparative Data Analysis

To objectively determine the optimal pathway for your specific scale and regulatory requirements, consider the following experimental metrics:

ParameterReductive AminationDirect Alkylation (Deprotonation Strategy)
Typical Yield 85% – 95%70% – 80%
Chemoselectivity Excellent (Strictly monoalkylation)Good (Dependent on base pKa and temp control)
Atom Economy Moderate (Requires stoichiometric hydride or H₂)High (Direct substitution, minimal byproducts)
Reagent Toxicity High (Cyanoborohydride generates toxic waste)Moderate (Alkyl bromides are alkylating agents)
Scalability High (Industry standard, adaptable to flow chemistry)Moderate (Exothermic control required at scale)
Purification Simple (Salt precipitation)Complex (Requires careful pH-swing extraction)

Conclusion

For the synthesis of N-methylbutylamine hydrochloride, Reductive Amination remains the superior choice for researchers prioritizing high yield, strict chemoselectivity, and ease of purification. The inherent prevention of overalkylation makes it highly reliable. However, for laboratories looking to avoid toxic hydride reducing agents or those with abundant alkyl halide feedstocks, the Direct Alkylation pathway is a viable alternative, provided that the competitive deprotonation strategy is rigorously applied to suppress tertiary amine formation.

References

  • Title: N-Methylbutylamine Compound Summary (CID 8068) Source: PubChem URL: [Link]

  • Title: Reductive Amination, and How It Works Source: Master Organic Chemistry URL: [Link]

  • Title: Alkylation of Amines (Sucks!) Source: Master Organic Chemistry URL: [Link]

  • Title: Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy Source: RSC Advances URL: [Link]

  • Title: Ethylamine, N-methyl- (General Procedure for Unsymmetrical Aliphatic Amines) Source: Organic Syntheses URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Advanced Operational Guide: PPE and Handling Protocols for N-Methylbutylamine Hydrochloride

N-methylbutylamine hydrochloride (CAS 6973-82-6) is the stable, water-soluble salt form of the secondary aliphatic amine N-methylbutylamine (CAS 110-68-9)[1]. In pharmaceutical and chemical synthesis, it is frequently ut...

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Author: BenchChem Technical Support Team. Date: April 2026

N-methylbutylamine hydrochloride (CAS 6973-82-6) is the stable, water-soluble salt form of the secondary aliphatic amine N-methylbutylamine (CAS 110-68-9)[1]. In pharmaceutical and chemical synthesis, it is frequently utilized as a critical intermediate—most notably in the development of monoamine oxidase (MAO) inhibitors and related active pharmaceutical ingredients (APIs). Understanding the physicochemical differences between the highly volatile free base and the hygroscopic solid hydrochloride salt is the foundation of a self-validating safety protocol.

Hazard Profile & Physicochemical Rationale

To design an effective safety system, we must first understand the causality behind the hazards. The free base form is a highly flammable, corrosive liquid with a strong ammonia-like odor that presents severe inhalation risks[2]. By converting it to the hydrochloride salt, the volatility and flammability are virtually eliminated, but the hazard profile shifts to airborne dust inhalation, severe dermal irritation, and mucosal contact.

Table 1: Hazard Comparison - Free Base vs. Hydrochloride Salt

Property / HazardN-Methylbutylamine (Free Base)N-Methylbutylamine Hydrochloride
CAS Number 110-68-96973-82-6
Physical State Volatile LiquidHygroscopic Crystalline Solid
Primary Hazard Flammability, Corrosive VaporsCorrosive Dust, Skin/Eye Irritant
Inhalation Risk High (Vapor)Moderate (Particulate Dust)
Storage Requirement Flammables Cabinet, <30°CDesiccator, Room Temperature

Personal Protective Equipment (PPE) Matrix

Every piece of PPE chosen must address a specific mechanistic threat posed by the amine salt.

  • Respiratory Protection: N95 or P100 particulate respirator.

    • Causality: As a solid powder, the primary inhalation risk is fine particulate dust generated during weighing or transfer, not organic vapors. However, if the protocol requires dissolving the salt in volatile organic solvents, operators must upgrade to a half-mask respirator equipped with organic vapor/particulate combination cartridges.

  • Hand Protection: Nitrile gloves (minimum 0.11 mm thickness for incidental contact, 0.4 mm for extended handling).

    • Causality: Amine salts are highly water-soluble and can penetrate compromised skin barriers via sweat. Nitrile provides superior chemical resistance to amine salts and their aqueous solutions compared to standard latex.

  • Eye Protection: Snug-fitting chemical splash goggles.

    • Causality: Airborne crystalline dust can cause severe mechanical and chemical irritation to the cornea. Standard safety glasses lack orbital seals and are insufficient for handling fine powders.

  • Body Protection: Standard cotton lab coat (fully buttoned) and closed-toe shoes.

Standard Operating Procedure: Safe Handling & Solution Preparation

This step-by-step methodology ensures a self-validating workflow where each step mitigates the risks of the subsequent step.

Step 1: Environmental Control & Fume Hood Setup

  • Conduct all weighing and transfer operations inside a certified Class II Type A2 Biological Safety Cabinet or a standard chemical fume hood.

  • Verify the fume hood face velocity is between 80-100 feet per minute (fpm) to capture any aerosolized dust before opening the chemical container.

Step 2: Static Mitigation

  • Because N-methylbutylamine hydrochloride is a dry, hygroscopic powder, it readily accumulates static charge, which can cause the powder to "jump" and aerosolize.

  • Use an anti-static weighing boat (or a grounded metal weighing pan) and a grounded stainless-steel spatula.

Step 3: Enclosed Transfer Protocol

  • Tare the weighing vessel, carefully dispense the required mass of the amine salt, and immediately seal the vessel (e.g., with a secure lid or Parafilm) before removing it from the balance enclosure.

  • Transfer the sealed vessel to the reaction flask to prevent cross-contamination of the laboratory environment.

Step 4: Solubilization

  • To minimize dust displacement, slowly add the solvent (e.g., buffer, water, or ethanol) to the powder, rather than dropping the powder into the solvent.

  • Stir gently until complete dissolution is achieved. Ensure the reaction vessel is vented if exothermic dissolution is anticipated.

Workflow N1 1. Fume Hood Setup Ensure 80-100 fpm face velocity N2 2. PPE Verification Goggles, Nitrile Gloves, Lab Coat N1->N2 N3 3. Static Mitigation Use anti-static boat & grounded spatula N2->N3 N4 4. Enclosed Transfer Seal vessel before moving N3->N4 N5 5. Solubilization Add solvent to powder slowly N4->N5

Operational workflow for handling N-methylbutylamine hydrochloride powder.

Spill Response & Chemical Disposal Plan

A spill of an amine hydrochloride salt requires a specific response to prevent the generation of toxic dust or the accidental liberation of the volatile free base.

Step 1: Isolation and Assessment

  • Evacuate the immediate vicinity. Assess the extent of airborne dust.

  • Don full PPE, including a P100 respirator if the spill is large or dust is visibly airborne.

Step 2: Containment via Dampening

  • Critical Causality: Do not sweep the dry powder, as this generates hazardous aerosols.

  • Gently cover the spill with absorbent pads dampened with water or a dilute weak acid (e.g., 5% acetic acid). The mild acid neutralizes the amine salt and prevents aerosolization.

Step 3: Collection and Decontamination

  • Use a non-sparking plastic scoop to collect the damp material.

  • Place the collected waste into a chemically compatible, sealable high-density polyethylene (HDPE) container.

  • Wash the spill area with a mild acidic solution, followed by copious amounts of water.

Step 4: Disposal

  • Label the container clearly as "Hazardous Waste - Amine Salt Solid."

  • Warning: Never mix amine hydrochloride waste with strong oxidizing agents or strong bases. Strong bases will deprotonate the salt, rapidly liberating the highly flammable and toxic free base N-methylbutylamine[3].

SpillResponse Spill Solid Spill Detected Assess Assess Airborne Dust Spill->Assess Respirator Don P100 Respirator Assess->Respirator High Dust Dampen Dampen with 5% Acetic Acid (Prevents aerosolization) Assess->Dampen Low Dust Respirator->Dampen Collect Collect in HDPE Container Dampen->Collect Dispose Label: Hazardous Waste (Keep away from strong bases) Collect->Dispose

Step-by-step spill response and disposal logic for amine hydrochloride salts.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 8068, N-Methylbutylamine" PubChem, [Link]

  • United States Environmental Protection Agency. "N-Methyl-1-butanamine - Chemical Details" CompTox Chemicals Dashboard,[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-methylbutylamine hydrochloride
Reactant of Route 2
N-methylbutylamine hydrochloride
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